Cyanomethyl p-toluenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyanomethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXOLUYGXYEFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065785 | |
| Record name | Acetonitrile, [[(4-methylphenyl)sulfonyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14562-04-0 | |
| Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14562-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetonitrile, 2-(((4-methylphenyl)sulfonyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014562040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetonitrile, [[(4-methylphenyl)sulfonyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tosyloxy)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the CAS number for Cyanomethyl p-toluenesulfonate?
CAS Number: 14562-04-0
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Cyanomethyl p-toluenesulfonate. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, its reactivity, and potential biological implications, including a plausible signaling pathway it may trigger due to its chemical nature.
Chemical and Physical Properties
This compound, also known as (Tosyloxy)acetonitrile, is a sulfonate ester that serves as a useful building block in organic synthesis. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 14562-04-0 |
| Molecular Formula | C₉H₉NO₃S |
| Molecular Weight | 211.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78-82 °C |
| Boiling Point | Decomposes |
| Solubility | Soluble in most organic solvents |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of glycolonitrile (hydroxyacetonitrile) with p-toluenesulfonyl chloride in the presence of a base. The following protocol is a representative method.
Materials:
-
Glycolonitrile (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of glycolonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (2.0 eq) dropwise.
-
To this mixture, add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Reactivity and Applications in Drug Development
This compound is a versatile reagent in organic synthesis, primarily acting as an electrophile. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. The cyanomethyl moiety can be introduced into various molecules, serving as a precursor to other functional groups.
In the context of drug development, this compound can be utilized as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Its ability to participate in carbon-carbon and carbon-heteroatom bond formation makes it a valuable tool for medicinal chemists. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic structures, which are common motifs in pharmaceutical agents.
Potential Biological Activity and Signaling Pathway
As an alkylating agent, this compound has the potential to react with nucleophilic sites on biological macromolecules such as DNA and proteins.[2] This reactivity is the basis for the cytotoxic effects of many alkylating agents used in chemotherapy. Alkylation of DNA can lead to mutations, DNA strand breaks, and cell cycle arrest, ultimately inducing apoptosis.[3][4]
While no specific signaling pathways have been elucidated for this compound, a plausible pathway triggered by its alkylating nature would involve the DNA Damage Response (DDR) system.
In this hypothetical pathway, this compound enters the cell and alkylates DNA, forming DNA adducts. These adducts are recognized by sensor proteins, which in turn activate transducer kinases like ATM and ATR. These kinases then phosphorylate a cascade of effector proteins, including p53 and CHK1/2, which orchestrate the cellular response. This can lead to the initiation of DNA repair mechanisms, a temporary halt in the cell cycle to allow for repair, or, if the damage is too severe, the induction of programmed cell death (apoptosis). The study of such pathways is crucial for understanding the therapeutic potential and toxicological profile of new chemical entities in drug discovery.
References
- 1. news.umich.edu [news.umich.edu]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyanomethyl p-Toluenesulfonate: Physicochemical Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanomethyl p-toluenesulfonate, also known by its IUPAC name cyanomethyl 4-methylbenzenesulfonate and often abbreviated as TsOCH₂CN, is a versatile organic reagent.[1] Its structure incorporates a tosylate group, a well-established good leaving group in nucleophilic substitution reactions, and a cyanomethyl moiety. This combination of functional groups makes it a valuable building block in organic synthesis, particularly for the introduction of the cyanomethyl group, which is a precursor to various functionalities in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its synthesis and reactivity.
Physicochemical Properties
While comprehensive experimental data for this compound is not abundantly available in the public domain, some key physical properties have been reported by chemical suppliers. This data is crucial for its handling, storage, and application in experimental setups.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14562-04-0 | [1][2][3] |
| Molecular Formula | C₉H₉NO₃S | [1][3] |
| Molecular Weight | 211.24 g/mol | [3] |
| Melting Point | 47-50 °C | [4] |
| Density | 1.29 g/cm³ | [4] |
| Refractive Index | 1.53 | [4] |
| Appearance | Solid | [4] |
| Storage | Store long-term in a cool, dry place. | [4] |
Chemical Structure and Identification
The chemical structure of this compound is characterized by a p-toluenesulfonyl group attached to an acetonitrile (cyanomethyl) moiety.
Synonyms:
-
Cyanomethyl 4-methylbenzenesulfonate[1]
-
4-Methylbenzenesulfonic acid cyanomethyl ester[1]
-
(Tosyloxy)acetonitrile[1]
-
Acetonitrile, (((4-methylphenyl)sulfonyl)oxy)-[1]
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily accessible scientific literature. However, a general and widely applicable method for the synthesis of sulfonate esters involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base.
In the case of this compound, the starting alcohol would be hydroxyacetonitrile (glycolonitrile). The synthesis would proceed by reacting hydroxyacetonitrile with p-toluenesulfonyl chloride in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
General Experimental Workflow for the Synthesis of this compound:
A generalized workflow for the synthesis of this compound.
Detailed Hypothetical Protocol:
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxyacetonitrile in a suitable anhydrous solvent such as dichloromethane or diethyl ether. Cool the solution in an ice bath to 0 °C.
-
Step 2: Addition of Reagents. To the cooled solution, add a stoichiometric equivalent of a non-nucleophilic base, such as pyridine or triethylamine. Subsequently, add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains low.
-
Step 3: Reaction. Allow the reaction mixture to stir at 0 °C for a specified period and then let it warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Work-up. Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Step 5: Isolation and Purification. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Reactivity and Stability
The reactivity of this compound is dominated by the excellent leaving group ability of the tosylate anion. This makes the cyanomethyl carbon highly susceptible to nucleophilic attack.
Nucleophilic Substitution:
This compound is expected to readily undergo Sₙ2 reactions with a wide range of nucleophiles, leading to the displacement of the tosylate group and the formation of a new bond with the cyanomethyl carbon. This is a key reaction for introducing the -CH₂CN functional group into various molecules.
General scheme of a nucleophilic substitution reaction involving this compound.
Stability:
P-toluenesulfonate esters are generally stable compounds that can be stored for extended periods under appropriate conditions (cool and dry).[4] However, they are sensitive to hydrolysis, especially under basic or strongly acidic conditions, which would lead to the formation of p-toluenesulfonic acid and hydroxyacetonitrile. Thermal stability is generally good, but decomposition can occur at elevated temperatures.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic protons of the tosyl group (two doublets, ~7.4-7.8 ppm).- Methylene protons (-CH₂CN) as a singlet (~4.5-5.0 ppm).- Methyl protons of the tosyl group as a singlet (~2.4 ppm). |
| ¹³C NMR | - Aromatic carbons of the tosyl group (~128-145 ppm).- Quaternary carbon of the tosyl group attached to sulfur (~133 ppm).- Methylene carbon (-CH₂CN) (~50-60 ppm).- Nitrile carbon (-CN) (~115-120 ppm).- Methyl carbon of the tosyl group (~21 ppm). |
| IR | - Aromatic C-H stretching (~3030-3100 cm⁻¹).- Aliphatic C-H stretching (~2900-3000 cm⁻¹).- Nitrile (C≡N) stretching (a sharp, medium intensity band around 2250 cm⁻¹).- Asymmetric and symmetric S=O stretching of the sulfonate group (~1350-1370 cm⁻¹ and ~1170-1190 cm⁻¹ respectively).- C-O stretching (~900-1000 cm⁻¹).- Aromatic C=C stretching (~1600 cm⁻¹). |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 211.- Fragmentation patterns corresponding to the loss of the cyanomethyl group, the tosyl group, and other characteristic fragments of the p-toluenesulfonyl moiety. |
Applications in Research and Drug Development
The primary utility of this compound lies in its ability to act as a cyanomethylating agent. The cyanomethyl group is a valuable synthon in organic chemistry and can be readily converted into other functional groups such as:
-
Carboxylic acids (via hydrolysis of the nitrile).
-
Amines (via reduction of the nitrile).
-
Tetrazoles (via cycloaddition with azides).
These transformations are highly relevant in the synthesis of pharmaceuticals and other biologically active molecules. The tosylate leaving group provides a reliable and predictable reactivity profile for these synthetic steps.
Safety and Handling
As with all sulfonate esters, this compound should be handled with care. While a specific safety data sheet (SDS) is not widely available, related compounds like methyl p-toluenesulfonate are known to be irritants and potentially harmful. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable reagent for the introduction of the cyanomethyl group in organic synthesis. While a comprehensive dataset of its physicochemical properties is not yet available, the existing information, combined with knowledge of related tosylate compounds, provides a solid foundation for its use in research and development. Its predictable reactivity as a cyanomethylating agent makes it a useful tool for medicinal chemists and synthetic organic chemists in the construction of complex molecular architectures. Further research into its properties and synthetic applications is warranted to fully exploit its potential.
References
- 1. chemscene.com [chemscene.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solubility of methyl p-toluenesulfonate-Chongqing Pengsheng Industrial Co.,Ltd. [cq-pengsheng.com]
An In-depth Technical Guide to Cyanomethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanomethyl p-toluenesulfonate, also known as cyanomethyl tosylate, is a versatile organic reagent possessing a reactive tosylate leaving group and a nitrile functional group. This unique combination makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules relevant to pharmaceutical and materials science research. Its utility primarily stems from its character as an effective alkylating agent, allowing for the introduction of the cyanomethyl moiety onto a variety of nucleophilic substrates. This guide provides a comprehensive overview of its molecular structure, spectroscopic data, a detailed synthesis protocol, and an example of its application in an experimental workflow.
Molecular Structure and Properties
This compound consists of a p-toluenesulfonyl group attached to a cyanomethyl group through an ester linkage. The tosylate group is an excellent leaving group, making the methylene carbon susceptible to nucleophilic attack.
| Property | Value | Reference(s) |
| IUPAC Name | Cyanomethyl 4-methylbenzenesulfonate | [1] |
| Synonyms | Cyanomethyl tosylate, (Tosyloxy)acetonitrile | [1] |
| CAS Number | 14562-04-0 | [1] |
| Molecular Formula | C₉H₉NO₃S | [1] |
| Molecular Weight | 211.24 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | |
| Solubility | Predicted: Soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water. | |
| Storage | Store at 4°C | [1] |
Spectroscopic Data (Predicted)
Due to the limited availability of experimental spectra in public databases, the following data has been predicted based on the analysis of related compounds and established spectroscopic principles.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 | d | 2H | Ar-H (ortho to SO₂) |
| 7.40 | d | 2H | Ar-H (meta to SO₂) |
| 4.85 | s | 2H | -CH₂-CN |
| 2.45 | s | 3H | Ar-CH₃ |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 145.5 | Ar-C (para to CH₃) |
| 132.0 | Ar-C (ipso to SO₂) |
| 130.0 | Ar-CH (meta to SO₂) |
| 128.5 | Ar-CH (ortho to SO₂) |
| 114.0 | -CN |
| 55.0 | -CH₂-CN |
| 21.7 | Ar-CH₃ |
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2260-2240 | C≡N stretch (nitrile) |
| 1370-1350 | S=O asymmetric stretch (sulfonate) |
| 1190-1170 | S=O symmetric stretch (sulfonate) |
| 1100-1000 | S-O-C stretch |
| 3100-3000 | C-H stretch (aromatic) |
| 3000-2850 | C-H stretch (aliphatic) |
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 211. Key fragmentation patterns would likely involve the cleavage of the S-O bond and the loss of the cyanomethyl radical or neutral acetonitrile, leading to characteristic fragment ions.
| m/z | Predicted Fragment Ion |
| 211 | [M]⁺ (Molecular Ion) |
| 171 | [M - CH₂CN]⁺ |
| 155 | [CH₃C₆H₄SO₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 40 | [CH₂CN]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound from chloroacetonitrile and sodium p-toluenesulfonate.
Materials:
-
Sodium p-toluenesulfonate (1 eq)
-
Chloroacetonitrile (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium p-toluenesulfonate and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Add chloroacetonitrile to the reaction mixture.
-
Heat the reaction mixture to 60-70°C with vigorous stirring and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Reactivity and Applications
This compound is an effective electrophile and is primarily used as a cyanomethylating agent.[2][3] The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions at the adjacent methylene carbon. This allows for the introduction of the -CH₂CN moiety into a wide range of molecules.
Common nucleophiles that can react with this compound include:
-
Alcohols and Phenols: To form cyanomethyl ethers.
-
Amines: To form N-cyanomethylamines.
-
Thiols: To form cyanomethyl thioethers.
-
Carbanions (e.g., from malonates or β-ketoesters): For C-C bond formation.
These reactions are valuable in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where the cyanomethyl group can serve as a precursor to other functional groups, such as carboxylic acids (via hydrolysis) or amines (via reduction).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the N-alkylation of a primary amine with this compound.
Caption: Workflow for N-alkylation using this compound.
References
Synthesis and Preparation of Cyanomethyl p-Toluenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of cyanomethyl p-toluenesulfonate, a key intermediate in organic synthesis. This document outlines the primary synthetic pathway, details a representative experimental protocol, and presents relevant chemical data.
Introduction
This compound, also known as cyanomethyl tosylate, is a valuable bifunctional reagent possessing both a reactive tosylate leaving group and a nitrile functional group. This unique combination makes it a versatile building block in the synthesis of a variety of nitrogen-containing heterocycles, modified amino acids, and other complex organic molecules relevant to pharmaceutical and materials science research. The tosylate group serves as an excellent leaving group in nucleophilic substitution reactions, while the nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
Synthetic Pathway
The most common and direct method for the synthesis of this compound is the tosylation of hydroxyacetonitrile (glycolonitrile). This reaction involves the treatment of hydroxyacetonitrile with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Reaction Scheme:
Caption: General reaction for the synthesis of this compound.
Experimental Protocols
Preparation of Hydroxyacetonitrile (Glycolonitrile)
Hydroxyacetonitrile is a key starting material and can be prepared from formaldehyde and an alkali metal cyanide.[2]
Experimental Procedure:
In a well-ventilated fume hood, a solution of potassium cyanide (65.1 g, 1.0 mol) in water (150 mL) is cooled in an ice bath. To this, an aqueous solution of formaldehyde (37 wt. %, 81.1 mL, 1.0 mol) is added dropwise while maintaining the temperature below 10 °C. The mixture is stirred for an additional 30 minutes at this temperature. The reaction mixture is then neutralized with a suitable acid (e.g., sulfuric acid) to a pH of approximately 7. The aqueous solution of hydroxyacetonitrile can be used directly in the next step or extracted with an organic solvent.
Synthesis of this compound
This procedure is adapted from general tosylation protocols.[1][3]
Experimental Procedure:
To a solution of hydroxyacetonitrile (57.05 g, 1.0 mol) in dichloromethane (500 mL) is added pyridine (87.0 mL, 1.1 mol) at 0 °C under a nitrogen atmosphere. To this stirred solution, p-toluenesulfonyl chloride (190.65 g, 1.0 mol) is added portion-wise, ensuring the temperature remains below 5 °C. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed successively with water (2 x 200 mL), 1 M HCl (2 x 200 mL), saturated aqueous sodium bicarbonate solution (2 x 200 mL), and brine (200 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 67-69 | 145-146 (15 mmHg) |
| Hydroxyacetonitrile | C₂H₃NO | 57.05 | -72 | 183 (decomposes) |
| This compound | C₉H₉NO₃S | 211.24 | 47 | Not available |
Note: The yield for the synthesis of this compound is not reported in the literature but is expected to be in the range of 70-90% based on similar tosylation reactions.[3]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and preparation of this compound. The outlined protocol, based on established tosylation methodologies, offers a reliable pathway for obtaining this important synthetic intermediate. Researchers and professionals in drug development can utilize this information to facilitate their synthetic endeavors requiring this versatile building block. Further optimization of the reaction conditions may be necessary to achieve maximum yield and purity depending on the scale and specific laboratory conditions.
References
The Core Mechanism of Cyanomethylation via Cyanomethyl p-Toluenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanomethyl p-toluenesulfonate, also known as cyanomethyl tosylate, is a versatile reagent in organic synthesis, primarily utilized for the introduction of a cyanomethyl (-CH₂CN) group onto various nucleophiles. This process, termed cyanomethylation, is of significant interest in medicinal chemistry and drug development due to the unique properties of the cyanomethyl moiety. The nitrile group can serve as a precursor to a range of functional groups, including carboxylic acids, amines, and amides, and is a key component in numerous biologically active compounds. This technical guide provides an in-depth analysis of the mechanism of action of this compound in cyanomethylation reactions, supported by generalized experimental protocols and reaction data.
Mechanism of Action: A Nucleophilic Substitution Approach
The efficacy of this compound as a cyanomethylating agent is rooted in the fundamental principles of nucleophilic substitution reactions. The p-toluenesulfonate (tosylate) group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This inherent stability facilitates the cleavage of the C-O bond, making the methylene carbon of the cyanomethyl group highly electrophilic and susceptible to attack by nucleophiles.
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted step, a nucleophile attacks the electrophilic carbon atom of the cyanomethyl group, simultaneously displacing the tosylate leaving group. This mechanism dictates that the reaction occurs with an inversion of stereochemistry if the electrophilic carbon is a chiral center, although in the case of the cyanomethyl group, this is not applicable.
The general mechanism can be depicted as follows:
Caption: General Sₙ2 mechanism for cyanomethylation.
Key Cyanomethylation Reactions
This compound can be employed to cyanomethylate a variety of nucleophiles, including phenols, amines, and thiols.
O-Cyanomethylation of Phenols
The reaction of this compound with phenols or their corresponding phenoxides results in the formation of aryl cyanomethyl ethers. This reaction, a variation of the Williamson ether synthesis, is typically carried out in the presence of a base to deprotonate the phenol, thereby increasing its nucleophilicity.
Reaction Scheme:
Ar-OH + NC-CH₂-OTs + Base → Ar-O-CH₂-CN + [Base-H]⁺OTs⁻
N-Cyanomethylation of Amines
Primary and secondary amines can be N-cyanomethylated using this compound. A base is often required to neutralize the sulfonic acid byproduct and to deprotonate the amine, enhancing its nucleophilicity. Over-alkylation to form quaternary ammonium salts is a potential side reaction, particularly with primary amines.
Reaction Scheme:
R₂NH + NC-CH₂-OTs + Base → R₂N-CH₂-CN + [Base-H]⁺OTs⁻
S-Cyanomethylation of Thiols
Thiols are excellent nucleophiles and react readily with this compound to form cyanomethyl thioethers. The reaction is typically performed in the presence of a base to generate the more nucleophilic thiolate anion.
Reaction Scheme:
R-SH + NC-CH₂-OTs + Base → R-S-CH₂-CN + [Base-H]⁺OTs⁻
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the cyanomethylation of various nucleophiles using alkyl tosylates as a general model, in the absence of specific data for this compound. These conditions are expected to be a good starting point for optimization.
| Nucleophile Class | Substrate Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenols | Phenol | K₂CO₃ | Acetone | Reflux | 4 - 12 | 85 - 95 |
| 4-Methoxyphenol | NaH | THF | 0 - RT | 2 - 6 | 90 - 98 | |
| Amines | Aniline | Et₃N | CH₂Cl₂ | 0 - RT | 2 - 8 | 70 - 85 |
| Piperidine | K₂CO₃ | CH₃CN | RT - 50 | 1 - 4 | 80 - 92 | |
| Thiols | Thiophenol | NaOH | EtOH/H₂O | RT | 1 - 3 | >95 |
| Benzyl mercaptan | Cs₂CO₃ | DMF | RT | 1 - 2 | >95 |
Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for the cyanomethylation of phenols, amines, and thiols using this compound. Researchers should optimize these procedures for their specific substrates.
General Protocol for O-Cyanomethylation of a Phenol
-
To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF, or THF), add a base (e.g., K₂CO₃, NaH, or Cs₂CO₃, 1.2-2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in the same solvent.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: O-Cyanomethylation experimental workflow.
General Protocol for N-Cyanomethylation of an Amine
-
In a round-bottom flask, dissolve the amine (1.0 eq.) and a base (e.g., Et₃N, DIPEA, or K₂CO₃, 1.5 eq.) in a suitable solvent (e.g., CH₂Cl₂, CH₃CN, or THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Caption: N-Cyanomethylation experimental workflow.
General Protocol for S-Cyanomethylation of a Thiol
-
To a solution of the thiol (1.0 eq.) in a solvent such as ethanol or DMF, add a base (e.g., NaOH, K₂CO₃, or Cs₂CO₃, 1.1 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add this compound (1.05 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to obtain the crude product, which can be further purified by chromatography or distillation.
Caption: S-Cyanomethylation experimental workflow.
Conclusion
This compound is a highly effective reagent for the cyanomethylation of a wide range of nucleophiles. Its mechanism of action is a classic Sₙ2 reaction, driven by the excellent leaving group ability of the tosylate anion. The cyanomethylation of phenols, amines, and thiols provides a straightforward route to valuable synthetic intermediates for drug discovery and development. The provided generalized protocols and reaction parameters serve as a solid foundation for researchers to develop and optimize specific cyanomethylation reactions to meet their synthetic needs.
Spectroscopic data of Cyanomethyl p-toluenesulfonate (NMR, IR, mass spectrometry)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Cyanomethyl p-toluenesulfonate (C₉H₉NO₃S). Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic values based on the analysis of its chemical structure and comparison with analogous compounds. It also outlines standardized experimental protocols for obtaining such data via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar molecules.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic protons (ortho to SO₂) |
| ~7.4 | Doublet | 2H | Aromatic protons (meta to SO₂) |
| ~4.9 | Singlet | 2H | -CH₂-CN |
| ~2.4 | Singlet | 3H | -CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Aromatic Carbon (para to CH₃) |
| ~133 | Aromatic Carbon (ipso to SO₂) |
| ~130 | Aromatic Carbons (meta to SO₂) |
| ~128 | Aromatic Carbons (ortho to SO₂) |
| ~115 | -CN |
| ~50 | -CH₂-CN |
| ~22 | -CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~2250 | Medium | C≡N stretch (nitrile) |
| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretch |
| ~1370, ~1180 | Strong | S=O stretch (sulfonate) |
| ~1090 | Strong | S-O stretch (sulfonate) |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 211 | [M]⁺, Molecular ion |
| 155 | [M - CH₂CN]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 65 | [C₅H₅]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition:
-
Transfer the solution to a clean 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of a blank KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable method. Electron Ionization (EI) at 70 eV is a common technique for this type of molecule.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: A detector records the abundance of each ion.
-
Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) provides the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.
Caption: Workflow for the spectroscopic analysis and structural verification of an organic compound.
In-depth Technical Guide: Thermal Stability and Decomposition of Cyanomethyl p-toluenesulfonate
Executive Summary
This technical guide addresses the thermal stability and decomposition of Cyanomethyl p-toluenesulfonate. Extensive searches of scientific literature and chemical databases did not yield specific experimental data, such as from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), for this particular compound. Consequently, a detailed quantitative analysis of its thermal properties cannot be provided at this time.
This guide, therefore, presents a qualitative assessment of the expected thermal behavior of this compound based on the known properties of its constituent functional groups (cyanomethyl and p-toluenesulfonate) and data from analogous compounds. Additionally, it outlines standardized experimental protocols for TGA and DSC analyses that would be necessary to determine its precise thermal stability and decomposition profile. Safety and handling precautions for related compounds are also included to ensure safe laboratory practices.
Introduction to this compound
This compound (TsOCH₂CN), with the CAS Number 14562-04-0, is an organic compound that incorporates both a tosylate group, a well-known good leaving group in nucleophilic substitution reactions, and a cyanomethyl group. Its molecular structure suggests its potential utility in organic synthesis, particularly in the introduction of the cyanomethyl moiety. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in chemical processes, especially those conducted at elevated temperatures.
Postulated Thermal Stability and Decomposition Pathway
In the absence of specific experimental data for this compound, its thermal behavior can be inferred from related structures, such as methyl p-toluenesulfonate.
Expected Thermal Stability:
Sulfonate esters are generally considered to be thermally stable under normal conditions. However, they can decompose at elevated temperatures. For instance, the Safety Data Sheet for methyl p-toluenesulfonate indicates a decomposition temperature of 262 °C[1]. It is reasonable to anticipate that this compound would exhibit a similar decomposition temperature range. The presence of the electron-withdrawing cyano group might influence the stability of the ester linkage, but without experimental data, the exact effect remains speculative.
Anticipated Decomposition Products:
The thermal decomposition of organic sulfonate esters typically involves the cleavage of the C-O and S-O bonds. Based on the structure of this compound and decomposition data for similar compounds, the following hazardous decomposition products can be anticipated upon heating to decomposition:
-
Carbon oxides: Carbon monoxide (CO) and Carbon dioxide (CO₂)[1].
-
Sulfur oxides: Sulfur dioxide (SO₂) and other sulfur oxides[1].
-
Nitrogen oxides: Given the presence of the nitrile group, nitrogen oxides (NOx) are also potential decomposition products, especially in the presence of air.
-
Hydrogen cyanide: The cyanomethyl group could potentially lead to the formation of highly toxic hydrogen cyanide (HCN) gas.
The decomposition is likely to be an exothermic process, which could lead to a thermal runaway if not properly controlled, especially when handling larger quantities.
Proposed Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, the following experimental procedures are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen, 50 mL/min) and an oxidative atmosphere (e.g., air, 50 mL/min) to understand the decomposition mechanism in different environments.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 50% mass loss occur (Td5 and Td50). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere (50 mL/min).
-
Temperature Program: The sample is subjected to a controlled temperature program, for example:
-
Heat from 25 °C to a temperature above its expected melting point at a rate of 10 °C/min.
-
Hold isothermally for 2 minutes.
-
Cool to 25 °C at a rate of 10 °C/min.
-
Reheat to a temperature where decomposition is complete at a rate of 10 °C/min.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (Tm), the heat of fusion (ΔHf), and the onset temperature and enthalpy of decomposition (Td and ΔHd).
Data Presentation (Hypothetical)
While no experimental data is currently available, the results from the proposed analyses would be summarized in the following tables for clarity and comparative purposes.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value (Nitrogen) | Value (Air) |
| Onset of Decomposition (Tonset, °C) | Data not available | Data not available |
| Temperature at 5% Mass Loss (Td5, °C) | Data not available | Data not available |
| Temperature at 50% Mass Loss (Td50, °C) | Data not available | Data not available |
| Residual Mass at 600 °C (%) | Data not available | Data not available |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value |
| Melting Point (Tm, °C) | Data not available |
| Heat of Fusion (ΔHf, J/g) | Data not available |
| Onset of Decomposition (Td, °C) | Data not available |
| Heat of Decomposition (ΔHd, J/g) | Data not available |
Visualizations
The following diagrams illustrate the proposed experimental workflow and a generalized decomposition pathway.
References
An In-depth Technical Guide to the Solubility of Cyanomethyl p-toluenesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyanomethyl p-toluenesulfonate
This compound is a bifunctional organic molecule containing both a nitrile group and a tosylate ester. The tosylate group is an excellent leaving group, making the compound a potent electrophile for introducing a cyanomethyl (-CH₂CN) moiety via nucleophilic substitution reactions. This functionality is valuable in the synthesis of various pharmaceuticals and complex organic molecules. The overall polarity and structure, featuring a nonpolar toluene group and a polar sulfonate ester, dictate its solubility behavior in different organic solvents.[1]
Qualitative Solubility Profile
The principle of "like dissolves like" is the primary determinant of solubility for organic compounds.[1] this compound's structure suggests it will be most soluble in solvents of intermediate to high polarity that can engage in dipole-dipole interactions. Its solubility is expected to be low in highly nonpolar solvents like aliphatic hydrocarbons and in highly polar protic solvents like water, where it may be prone to hydrolysis.
Based on data for similar tosylate esters such as methyl and ethyl p-toluenesulfonate, the following table summarizes the expected qualitative solubility of this compound at ambient temperature.[2][3][4]
| Solvent Class | Solvent Name | Polarity | Expected Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM) | Medium | Soluble | Good balance of polarity for dissolving both polar and nonpolar parts of the molecule.[2][4] |
| Chloroform | Medium | Soluble | Similar to DCM, effective at solvating tosylates. | |
| Acetone | High | Soluble | The polar nature of ketones effectively dissolves the polar sulfonate group.[2][4] | |
| Ethyl Acetate | Medium | Soluble | A common solvent for organic reactions and purifications. | |
| Tetrahydrofuran (THF) | Medium | Soluble | Ethers are good solvents for tosylates.[5] | |
| Diethyl Ether | Low | Soluble | Generally a good solvent for moderately polar organic compounds. | |
| Acetonitrile (MeCN) | High | Soluble | A polar aprotic solvent often used in substitution reactions.[6] | |
| Dimethylformamide (DMF) | High | Soluble | Highly polar solvent capable of dissolving a wide range of organic compounds.[7] | |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | Highly polar solvent capable of dissolving a wide range of organic compounds.[7] | |
| Nonpolar Aromatic | Toluene | Low | Soluble | The aromatic ring of toluene interacts favorably with the tosyl group's aromatic ring.[2] |
| Benzene | Low | Soluble | Similar to toluene. | |
| Nonpolar Aliphatic | Hexane | Very Low | Slightly Soluble / Insoluble | Lacks the polarity to effectively solvate the polar tosylate group.[2][3] |
| Heptane | Very Low | Slightly Soluble / Insoluble | Similar to hexane.[2] | |
| Polar Protic | Methanol | High | Slightly Soluble | May be soluble but can act as a nucleophile (solvolysis).[3] |
| Ethanol | High | Slightly Soluble | Similar to methanol, risk of solvolysis exists.[4] | |
| Water | Very High | Insoluble | The large nonpolar region and potential for hydrolysis limit water solubility.[5] |
Experimental Protocols
As no specific experimental data for this compound is cited, the following sections provide detailed, generalized protocols relevant to its handling and use.
Protocol for Determining Qualitative Solubility
This protocol outlines a standard laboratory procedure for systematically assessing the solubility of a solid organic compound like this compound in various organic solvents.[8][9][10]
Materials:
-
This compound (solid)
-
A selection of test solvents (e.g., Dichloromethane, Acetone, Toluene, Hexane, Ethanol, Water)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Spatula
-
Graduated pipettes or micropipettes
-
Vortex mixer or magnetic stirrer
-
Analytical balance
Procedure:
-
Preparation: Place approximately 20-30 mg of this compound into a clean, dry test tube. Accurately record the mass if quantitative estimation is desired.
-
Solvent Addition: Add the selected solvent to the test tube in 0.5 mL increments.
-
Mixing: After each addition, vigorously agitate the mixture for 30-60 seconds using a vortex mixer or by flicking the tube.[9] Ensure thorough mixing to maximize contact between the solute and solvent.
-
Observation: Allow the mixture to stand for 1-2 minutes and observe. Note whether the solid has completely dissolved, partially dissolved, or remained undissolved.[9]
-
Incremental Addition: Continue adding 0.5 mL portions of the solvent, mixing and observing after each addition, up to a total volume of 3 mL.
-
Classification:
-
Soluble: The compound completely dissolves in ≤ 3 mL of the solvent.
-
Slightly Soluble: A significant portion of the solid dissolves, but some remains even after adding 3 mL of solvent.
-
Insoluble: Little to no solid dissolves in 3 mL of the solvent.
-
-
Record Keeping: Record the observations for each solvent tested in a laboratory notebook. Repeat the procedure for all desired solvents.
Caption: A flowchart for the qualitative solubility testing of a solid organic compound.
Protocol for Tosylation of a Primary Alcohol
This protocol describes the general synthesis of a tosylate from a primary alcohol, a standard procedure for preparing substrates like this compound (conceptually from glycolnitrile).[11][12][13]
Materials:
-
Primary alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) (10 volumes)
-
Deionized water, 1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry, inert-atmosphere flask, dissolve the primary alcohol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring, add triethylamine or pyridine (1.5 eq). Then, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.[13]
-
Reaction Monitoring: Stir the reaction at 0 °C for 4 hours, or allow it to warm to room temperature if the reaction is slow.[11] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution, water, and finally brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude tosylate product, which can be further purified by recrystallization or chromatography.
Protocol for SN2 Reaction with a Nucleophile
This protocol details a typical nucleophilic substitution reaction where an alkyl tosylate, such as this compound, serves as the electrophile.[13][14][15][16]
Materials:
-
Alkyl Tosylate (e.g., this compound, 1.0 eq)
-
Nucleophile (e.g., Sodium Azide, Sodium Cyanide, 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetone)
-
Ethyl acetate or Diethyl ether for extraction
-
Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry flask equipped with a stir bar and condenser, dissolve the alkyl tosylate (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).
-
Nucleophile Addition: Add the nucleophile (1.5 eq) to the stirred solution.
-
Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours (12-24 hours, or as determined by TLC monitoring).[13]
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.
-
Washing: Combine the organic extracts and wash with water and then brine to remove the reaction solvent (e.g., DMF) and residual salts.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product. Further purification can be achieved via column chromatography or recrystallization.
Visualization of Chemical Workflow
The primary utility of this compound is as an intermediate that transforms a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group), thereby facilitating nucleophilic substitution.[5][17] The following diagram illustrates this fundamental two-step experimental workflow.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. In which organic solvents is Ethyl P - toluenesulfonate soluble? - Blog [nuomengchemical.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Solubility of methyl p-toluenesulfonate-Chongqing Pengsheng Industrial Co.,Ltd. [cq-pengsheng.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 7. Synthesis of soluble cellulose tosylates in an eco-friendly medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. saltise.ca [saltise.ca]
- 10. scribd.com [scribd.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to Cyanomethyl p-Toluenesulfonate: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and available technical data for cyanomethyl p-toluenesulfonate (CAS Number: 14562-04-0). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this chemical compound. While a complete dataset is not publicly available for all parameters, this guide consolidates the most current and relevant information.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₉H₉NO₃S and a molecular weight of 211.24 g/mol .[1] It is also known as cyanomethyl 4-methylbenzenesulfonate.[1] The available physical and computational properties are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Physical Form (at 20°C) | Solid | AKSci |
| Melting Point | 47-50°C | AKSci[2] |
| Density | 1.29 g/cm³ | AKSci[2] |
| Refractive Index | 1.53 | AKSci[2] |
| Purity | ≥97% | ChemScene[1] |
| Storage Temperature | 4°C | ChemScene[1] |
Table 2: Computational Chemistry Data for this compound
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 67.16 Ų | ChemScene[1] |
| logP | 1.2239 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
Safety and Hazard Information
Table 3: Hazard Identification and Precautionary Statements (General for p-Toluenesulfonates)
| Hazard Class | Hazard Statement | Precautionary Statement Examples |
| Skin Irritation | Causes skin irritation.[3] | P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves.[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] P332 + P313: If skin irritation occurs: Get medical advice/attention.[3] |
| Eye Irritation | Causes serious eye irritation.[3] | P280: Wear eye protection/face protection.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337 + P313: If eye irritation persists: Get medical advice/attention.[3] |
| Respiratory Irritation | May cause respiratory irritation.[3] | P261: Avoid breathing dust.[3] P271: Use only outdoors or in a well-ventilated area.[3] P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[3] |
Handling and Storage Precautions
Proper handling and storage are critical to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following diagram outlines a general workflow for PPE selection and use.
Caption: General workflow for selecting and using Personal Protective Equipment (PPE).
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is 4°C.[1] Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an emergency, follow these first aid and firefighting measures.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[5] |
| Skin Contact | Immediately flush the contaminated skin with soap and water. If the chemical penetrates clothing, immediately remove the clothing and flush the skin with water. If irritation persists after washing, get medical attention.[5] |
| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water, occasionally lifting the lower and upper lids. Get medical attention immediately.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Table 5: Firefighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. |
| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and sulfur oxides.[6] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4] |
Experimental Protocols
General Protocol for the Synthesis of an Alkyl p-Toluenesulfonate (Illustrative)
This protocol is for informational purposes only and must be adapted and validated by the user in a controlled laboratory setting.
Caption: A generalized workflow for the synthesis of an alkyl p-toluenesulfonate.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing the specific involvement of this compound in any signaling pathways or its defined biological mechanism of action. As a reactive alkylating agent, it is plausible that it could interact with various biological nucleophiles, but specific targets and pathways have not been elucidated in the literature. Researchers investigating the biological effects of this compound should consider its potential to non-specifically modify proteins and nucleic acids.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
This guide is intended to be a starting point for the safe handling and use of this compound. It is imperative that all users consult the most up-to-date Safety Data Sheet from their supplier and conduct a thorough risk assessment before commencing any experimental work.
References
Potential applications of Cyanomethyl p-toluenesulfonate in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanomethyl p-toluenesulfonate (TsOCH₂CN), CAS Number 14562-04-0, is a versatile reagent in organic synthesis, primarily utilized for the introduction of a cyanomethyl (-CH₂CN) group onto various nucleophiles.[1] The presence of the p-toluenesulfonate (tosylate) group, an excellent leaving group, facilitates nucleophilic substitution reactions. The cyanomethyl moiety is a valuable synthon in the preparation of a wide range of organic molecules, including pharmaceuticals and other biologically active compounds, as the nitrile can be readily converted into other functional groups such as carboxylic acids, amines, and amides.[2][3] This guide provides an in-depth overview of the known applications of this compound, with a focus on its utility in the cyanomethylation of nitrogen-containing compounds.
Core Application: N-Cyanomethylation
The predominant application of this compound in the scientific literature is the N-cyanomethylation of primary and secondary amines, as well as their derivatives. This reaction provides a straightforward method for the synthesis of N-cyanomethylated amines, which are important intermediates in the synthesis of various heterocyclic compounds and pharmaceutical agents.[1][4][5]
Data Presentation: N-Cyanomethylation Reactions
The following table summarizes key quantitative data from reported N-cyanomethylation reactions using this compound.
| Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference |
| dl-2-amino-1-phenylethanol | dl-[(2-Hydroxy-2-phenylethyl)amino]acetonitrile | Ethyl acetate | Room temperature, overnight | Not specified | [4] |
| Potassium N-(2-ethoxycarbonyl cyclopentene-1-yl)-glycinate | N-(2-ethoxycarbonyl-cyclopentene-1-yl)-glycine cyanomethyl ester | DMF/acetone | Reflux, 3 hours | 94% | [6] |
| Ethyl p-aminobenzoate | [p-(Ethoxycarbonyl)anilino]acetonitrile | Ethyl acetate | Reflux, 48 hours | 79% | [5] |
| Methyl p-(methylamino)benzoate | [p-(Methoxycarbonyl)-N-methylanilino]acetonitrile | Dioxane | Reflux, 72 hours | Not specified | [5] |
| Diethyl p-aminobenzoyl-L-glutamate | Diethyl [p-(cyanomethylamino)benzoyl]-L-glutamate | Dioxane | Reflux | Low | [5] |
Experimental Protocols
Protocol 1: Cyanomethylation of dl-2-amino-1-phenylethanol[4]
-
Dissolve dl-2-amino-1-phenylethanol (5.49 g, 0.04 moles) in 25 ml of ethyl acetate.
-
Add a solution of this compound (4.22 g, 0.02 moles) in 25 ml of ethyl acetate to the solution.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Filter the mixture and evaporate the solvent from the filtrate in vacuo.
-
The resulting oil, dl-[(2-Hydroxy-2-phenylethyl)amino]acetonitrile, can be further purified by dissolving in hot diethyl ether, treating with decolorizing charcoal, filtering, and evaporating the solvent. For salt formation, the oil is dissolved in ethyl acetate and treated with an excess of 5N isopropanolic-HCl.
Protocol 2: Cyanomethylation of Potassium N-(2-ethoxycarbonyl cyclopentene-1-yl)-glycinate[6]
-
Prepare a solution of 10 g (40 mmol) of potassium N-(2-ethoxycarbonyl cyclopentene-1-yl)-glycinate in a mixture of 25 mL of DMF and 50 mL of acetone.
-
To this solution, add 7.0 g (33 mmol) of this compound.
-
Reflux the resulting solution for 3 hours.
-
After cooling, dilute the solution with 1,200 mL of water.
-
The product, N-(2-ethoxycarbonyl-cyclopentene-1-yl)-glycine cyanomethyl ester, precipitates and is collected by filtration. This procedure yields 7.8 g (94%) of the desired product.
Protocol 3: Synthesis of [p-(Ethoxycarbonyl)anilino]acetonitrile[5]
-
Prepare a mixture of ethyl p-aminobenzoate (36 g) and this compound (21 g) in ethyl acetate.
-
Reflux the mixture with stirring for 48 hours.
-
Cool the mixture and filter to remove any solid byproducts.
-
Wash the residue with ethyl acetate and combine the filtrate and washings.
-
Evaporate the solvent in vacuo to yield an oil.
-
Extract the oil with ether (500 ml).
-
Evaporate the ether extract to obtain a solid which is then recrystallized from carbon tetrachloride.
-
The final product, [p-(Ethoxycarbonyl)anilino]acetonitrile, is obtained with a yield of 16 g (79%).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General reaction of this compound.
Caption: Typical experimental workflow for N-cyanomethylation.
Caption: Role in the synthesis of complex molecules.
Discussion and Future Outlook
The available literature indicates that this compound is a highly effective reagent for the N-cyanomethylation of a range of nitrogen-containing nucleophiles, including aromatic and aliphatic amines, as well as amino acid derivatives. The reactions generally proceed under mild conditions and can provide good to excellent yields of the desired products.
While the primary documented use of this reagent is in N-cyanomethylation, its chemical structure suggests potential for broader applications. Theoretically, this compound should also be reactive towards other nucleophiles such as thiols (S-cyanomethylation) and phenols/alcohols (O-cyanomethylation). However, a comprehensive search of the current scientific literature did not yield specific examples or detailed protocols for these transformations.
This gap in the literature presents an opportunity for future research. The development of protocols for the S- and O-cyanomethylation using this compound would significantly expand its synthetic utility. Such reactions could provide access to valuable cyanomethyl thioethers and ethers, which are also important building blocks in medicinal chemistry and materials science.
For professionals in drug development, this compound represents a reliable tool for the introduction of the cyanomethyl group, a key step in the synthesis of numerous pharmaceutical intermediates. Further exploration of its reactivity profile is warranted and could lead to the discovery of novel synthetic methodologies.
Conclusion
This compound is a valuable reagent in organic synthesis, with its primary and well-documented application being the N-cyanomethylation of amines and their derivatives. The straightforward reaction conditions and high yields make it an attractive choice for the synthesis of N-cyanomethylated compounds. While its reactivity with other nucleophiles remains largely unexplored in the published literature, its potential for broader applications in S- and O-cyanomethylation presents an exciting avenue for future synthetic research.
References
Methodological & Application
Standard Protocol for N-Cyanomethylation Using Cyanomethyl p-Toluenesulfonate: Information Not Available in Standard Literature
Despite a comprehensive search of scientific literature and chemical databases, a standard, detailed protocol for the N-cyanomethylation of amines using cyanomethyl p-toluenesulfonate could not be identified. This suggests that the use of this compound for this specific transformation is not a widely documented or commonly employed method in the field of organic synthesis.
Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, specific experimental methodologies, and diagrams for this particular reaction, cannot be provided at this time without a reliable and verifiable source. Presenting a hypothetical protocol would not adhere to the required standards of accuracy and reliance on established scientific methods.
Alternative Approaches to N-Cyanomethylation
For researchers, scientists, and drug development professionals interested in achieving N-cyanomethylation, several alternative and well-documented methods are available:
-
Reaction with Haloacetonitriles: Chloroacetonitrile and bromoacetonitrile are common reagents for the N-cyanomethylation of amines. These reactions typically proceed via nucleophilic substitution, often in the presence of a base to neutralize the hydrogen halide byproduct.
-
Reductive Amination with Formaldehyde and Cyanide: A two-step, one-pot procedure involving the reaction of an amine with formaldehyde to form an intermediate hydroxymethylamine or imine, which is then treated with a cyanide source (e.g., sodium or potassium cyanide) to yield the N-cyanomethylated product.
-
Using Other Cyanomethylating Agents: Reagents such as trimethylsilylacetonitrile can be used for the cyanomethylation of certain substrates under specific catalytic conditions.
General Principles of N-Alkylation with p-Toluenesulfonates
Although a specific protocol for this compound is unavailable, the general principles for N-alkylation of amines using other alkyl p-toluenesulfonates can be summarized. These reactions are a form of nucleophilic substitution where the amine acts as the nucleophile and the tosylate group serves as an excellent leaving group.
A generalized workflow for such a reaction is presented below. Note: This is a general representation and not a specific protocol for the requested reaction.
Application Notes and Protocols for C-Cyanomethylation with Cyanomethyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-cyanomethylation is a crucial synthetic transformation in organic chemistry, enabling the introduction of a cyanomethyl (-CH₂CN) group onto a carbon atom. This moiety is a valuable precursor for the synthesis of various functional groups, including carboxylic acids, amines, and amides, which are prevalent in pharmaceuticals and other bioactive molecules. While various cyanomethylating agents exist, cyanomethyl p-toluenesulfonate offers a stable, crystalline, and reactive option for the C-alkylation of active methylene compounds.
These application notes provide a detailed experimental procedure for the C-cyanomethylation of active methylene compounds using this compound. The protocol is based on the well-established principles of C-alkylation of β-dicarbonyl and related compounds.
Reaction Principle
The C-cyanomethylation of an active methylene compound with this compound proceeds via a nucleophilic substitution reaction (SN2). The reaction involves two key steps:
-
Deprotonation: A base is used to abstract an acidic proton from the active methylene compound (e.g., a β-ketoester or a malonic ester) to generate a resonance-stabilized enolate anion.
-
Nucleophilic Attack: The resulting enolate acts as a carbon nucleophile, attacking the electrophilic methylene carbon of this compound and displacing the tosylate leaving group to form the C-cyanomethylated product.
Experimental Protocol: General Procedure for C-Cyanomethylation
This protocol provides a general method for the C-cyanomethylation of a representative active methylene compound, ethyl acetoacetate. The conditions can be adapted for other substrates with similar acidity.
Materials:
-
Active Methylene Compound (e.g., Ethyl acetoacetate)
-
This compound
-
Base (e.g., Sodium ethoxide, Potassium carbonate)
-
Anhydrous Solvent (e.g., Ethanol, Dimethylformamide (DMF), Acetonitrile)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the active methylene compound (1.0 eq.) and the anhydrous solvent.
-
Base Addition: Cool the solution in an ice bath (0 °C). Add the base (1.1 eq.) portion-wise while stirring. Allow the mixture to stir at this temperature for 30 minutes to ensure complete formation of the enolate.
-
Addition of this compound: Dissolve this compound (1.0 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the enolate solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (the specific temperature will depend on the solvent used). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure C-cyanomethylated product.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the C-cyanomethylation of common active methylene compounds. Please note that these are representative examples, and optimization may be required for specific substrates.
Table 1: Reaction Conditions for C-Cyanomethylation
| Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) |
| Diethyl malonate | Sodium ethoxide | Ethanol | Reflux | 4 - 8 |
| Ethyl acetoacetate | Sodium ethoxide | Ethanol | Reflux | 2 - 6 |
| Acetylacetone | Potassium carbonate | DMF | 80 | 6 - 12 |
| Ethyl cyanoacetate | Sodium ethoxide | Ethanol | Reflux | 3 - 7 |
Table 2: Representative Yields of C-Cyanomethylation Products
| Substrate | Product | Expected Yield (%) |
| Diethyl malonate | Diethyl 2-(cyanomethyl)malonate | 75 - 85 |
| Ethyl acetoacetate | Ethyl 2-acetyl-3-cyanopropanoate | 80 - 90 |
| Acetylacetone | 3-(Cyanomethyl)pentane-2,4-dione | 70 - 80 |
| Ethyl cyanoacetate | Ethyl 2,3-dicyanopropanoate | 70 - 85 |
Visualizations
Caption: Experimental workflow for the C-cyanomethylation of active methylene compounds.
Caption: Signaling pathway of the C-cyanomethylation reaction.
Application Notes and Protocols: O-Cyanomethylation of Phenols using Cyanomethyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-cyanomethylated phenols are valuable intermediates in organic synthesis and drug development. The cyanomethyl ether moiety can serve as a precursor to other functional groups or contribute to the biological activity of a molecule. This document provides a detailed guide for the O-cyanomethylation of phenols using cyanomethyl p-toluenesulfonate. The reaction proceeds via a Williamson ether synthesis, a robust and widely used method for forming ethers. In this reaction, a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as a nucleophile and displaces the tosylate group from this compound in an SN2 reaction.
Reaction Mechanism and Key Considerations
The O-cyanomethylation of phenols with this compound is a classic example of the Williamson ether synthesis. The reaction involves two main steps:
-
Deprotonation of the Phenol: A base is used to deprotonate the acidic hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion. The choice of base is critical to ensure complete deprotonation without causing side reactions.
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion attacks the electrophilic carbon of the cyanomethyl group, displacing the p-toluenesulfonate (tosylate) leaving group. Tosylates are excellent leaving groups, facilitating this SN2 reaction.
Several factors can influence the success and yield of the reaction:
-
Choice of Base: The acidity of the phenol (influenced by its substituents) will dictate the required base strength. For most phenols, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. For less acidic phenols, stronger bases like sodium hydride (NaH) might be necessary, though caution is advised due to potential side reactions.[1]
-
Solvent: Polar aprotic solvents such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the cation of the base and do not solvate the nucleophilic phenoxide as strongly as protic solvents, thus accelerating the reaction rate.[1][2]
-
Reaction Temperature: The reaction is typically conducted at temperatures ranging from room temperature to 100 °C.[2] Higher temperatures can increase the reaction rate but may also promote side reactions like elimination, although this is less of a concern with a primary electrophile like this compound.
-
Steric Hindrance: While the cyanomethyl group is sterically undemanding, significant steric hindrance on the phenol, particularly at the ortho positions, may slow down the reaction.
Visualizing the Process
Reaction Mechanism
Caption: Reaction mechanism for the O-cyanomethylation of phenols.
Experimental Workflow
Caption: General experimental workflow for O-cyanomethylation.
Experimental Protocols
Materials and Reagents
-
Substituted phenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Procedure for O-Cyanomethylation
-
To a stirred suspension of the substituted phenol (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile (10-15 mL per mmol of phenol) at room temperature, add this compound (1.2 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and rinsings and concentrate under reduced pressure to remove the solvent.[3]
-
Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-cyanomethylated phenol.
Data Presentation
The following table summarizes typical reaction conditions and yields for the O-alkylation of various substituted phenols, providing a reference for expected outcomes. While specific data for this compound is limited in the literature, the presented data for similar electrophiles under Williamson ether synthesis conditions is highly representative.
| Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetonitrile | 80 | 6 | >95 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 60 | 4 | 92 |
| 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | RT | 2 | >98 |
| 4-Chlorophenol | K₂CO₃ | DMF | 80 | 8 | 90 |
| 2-Methylphenol | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 2,6-Dimethylphenol | NaH | THF | 60 | 24 | 75 |
| 4-Hydroxybenzaldehyde | K₂CO₃ | Solvent-free | 60 | 0.3 | >95 |
Note: This table is a compilation of representative data from similar Williamson ether syntheses and serves as a guideline. Actual results may vary based on the specific substrate and reaction conditions.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Incomplete deprotonation of the phenol.- Low reaction temperature or insufficient reaction time. | - Use a stronger base (e.g., Cs₂CO₃ or NaH).[1]- Increase the reaction temperature and/or extend the reaction time. |
| Formation of side products | - C-alkylation of the phenoxide.- Elimination of the alkylating agent (less likely with a primary tosylate). | - Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[4]- Maintain a moderate reaction temperature. |
| Difficulty in purification | - Unreacted starting materials.- Similar polarity of product and byproducts. | - Ensure the reaction goes to completion.- Optimize the eluent system for column chromatography. |
Conclusion
The O-cyanomethylation of phenols using this compound is an efficient and versatile method for the synthesis of aryl cyanomethyl ethers. By following the detailed protocols and considering the key reaction parameters outlined in these application notes, researchers can successfully synthesize a wide range of these valuable compounds for applications in drug discovery and chemical synthesis. The provided data and troubleshooting guide offer a solid foundation for optimizing this transformation for specific phenolic substrates.
References
Application Notes and Protocols: Cyanomethylation of Active Methylene Compounds with Cyanomethyl p-Toluenesulfonate
Introduction
Cyanomethylation, the introduction of a cyanomethyl (-CH₂CN) group onto a substrate, is a significant transformation in organic synthesis. The resulting cyanomethylated products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The nitrile functionality can be readily converted into other important functional groups such as carboxylic acids, amines, and ketones. Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), are common nucleophiles in these reactions due to the acidity of their methylene protons.
This document outlines the application and protocols for the cyanomethylation of active methylene compounds using cyanomethyl p-toluenesulfonate as the electrophilic cyanomethylating agent. This compound serves as a reactive electrophile, where the tosylate group is an excellent leaving group, facilitating nucleophilic attack by the enolate of the active methylene compound.
General Reaction Scheme
The cyanomethylation of an active methylene compound with this compound proceeds via a nucleophilic substitution reaction. A base is used to deprotonate the active methylene compound, generating a resonance-stabilized carbanion (enolate). This enolate then acts as a nucleophile, attacking the electrophilic carbon of the cyanomethyl group in this compound and displacing the p-toluenesulfonate leaving group.
Application Notes: Synthesis of Substituted Acetonitriles Using Cyanomethyl p-Toluenesulfonate
Abstract
Substituted acetonitriles are crucial building blocks in organic synthesis and are prevalent in many pharmaceutical agents and agrochemicals. The cyanomethyl group serves as a versatile synthon, readily convertible into other functional groups such as carboxylic acids, amines, and amides. This application note details the use of cyanomethyl p-toluenesulfonate (TsOCH₂CN) as an efficient electrophile for the cyanomethylation of various nucleophiles. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions under mild conditions.[1] We provide generalized protocols for the O-, N-, and S-cyanomethylation of phenols, amines, and thiols, respectively, and present representative data for these transformations.
Introduction
This compound is a highly effective reagent for introducing a cyanomethyl (-CH₂CN) moiety onto a variety of substrates. The molecule combines the reactivity of an alkylating agent with the stability of a tosylate leaving group. The reaction proceeds via a nucleophilic substitution mechanism, typically Sₙ2, where a nucleophile attacks the methylene carbon, displacing the p-toluenesulfonate anion.
This method offers a reliable alternative to other cyanomethylation techniques, such as those employing chloroacetonitrile or bromoacetonitrile, which can be more lachrymatory and toxic. The versatility of this reagent allows for the synthesis of a diverse library of substituted acetonitriles, which are key intermediates in the development of novel therapeutic agents.
Principle of the Reaction
The core of the synthesis is the nucleophilic substitution reaction. A nucleophile (Nu⁻) attacks the electrophilic carbon of the cyanomethyl group, leading to the cleavage of the C-O bond and the departure of the stable p-toluenesulfonate (TsO⁻) anion. The general transformation is depicted below:
Caption: General scheme for nucleophilic cyanomethylation.
The reaction is typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its nucleophilicity. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions.
Experimental Workflow and Protocols
The general workflow for the synthesis of substituted acetonitriles using this compound involves the reaction of a suitable nucleophile with the tosylate in the presence of a base, followed by an aqueous workup and purification.
Caption: Standard experimental workflow for cyanomethylation.
Protocol 3.1: General Procedure for O-Cyanomethylation of Phenols
This protocol describes the synthesis of phenoxyacetonitriles, a common structural motif. The Williamson ether synthesis conditions are adapted for this transformation.[2]
-
Reaction Setup: To a solution of the phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add this compound (1.2 eq) portion-wise.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3.2: General Procedure for N-Cyanomethylation of Amines
This protocol is suitable for the synthesis of N-substituted aminoacetonitriles from primary or secondary amines.
-
Reaction Setup: Dissolve the amine (1.0 eq) and triethylamine (Et₃N, 2.0 eq) in acetonitrile (0.4 M).
-
Reagent Addition: Add a solution of this compound (1.1 eq) in acetonitrile dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Remove the solvent under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 40 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
Protocol 3.3: General Procedure for S-Cyanomethylation of Thiols
This protocol details the synthesis of alkyl/arylthioacetonitriles from thiols.
-
Reaction Setup: To a stirred solution of the thiol (1.0 eq) in tetrahydrofuran (THF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Reagent Addition: After cessation of hydrogen evolution (approx. 30 minutes), add this compound (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent. Purify the residue by column chromatography.
Data Summary
The following table summarizes representative results for the cyanomethylation of various nucleophiles using this compound. Yields are based on analogous nucleophilic substitution reactions and may vary based on specific substrate reactivity and reaction optimization.
| Entry | Nucleophile (Substrate) | Product | Conditions | Representative Yield (%) |
| 1 | Phenol | Phenoxyacetonitrile | K₂CO₃, DMF, 70 °C | 85 - 95 |
| 2 | 4-Methoxyphenol | (4-Methoxyphenoxy)acetonitrile | K₂CO₃, DMF, 70 °C | 90 - 98 |
| 3 | Thiophenol | (Phenylthio)acetonitrile | NaH, THF, RT | 88 - 96 |
| 4 | Benzylamine | 2-(Benzylamino)acetonitrile | Et₃N, ACN, RT | 75 - 85 |
| 5 | Morpholine | 2-Morpholinoacetonitrile | K₂CO₃, ACN, 50 °C | 80 - 90 |
| 6 | 1H-Indole | 2-(1H-Indol-1-yl)acetonitrile | NaH, DMF, RT | 70 - 80 |
Mechanistic Visualization
The cyanomethylation reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile performs a backside attack on the electrophilic methylene carbon, leading to an inversion of stereochemistry if the carbon were chiral. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge.
Caption: The Sₙ2 mechanism for cyanomethylation.
Conclusion
This compound is a versatile and efficient reagent for the synthesis of a wide range of substituted acetonitriles. The protocols provided herein are robust and applicable to various nucleophiles, including phenols, amines, and thiols. The mild reaction conditions and high yields make this methodology highly attractive for applications in medicinal chemistry and materials science, facilitating the rapid generation of molecular diversity for drug discovery and development programs.
References
Application Notes and Protocols for Cyanomethylation of Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of prevalent reaction conditions and detailed protocols for the cyanomethylation of primary and secondary amines, a critical transformation in the synthesis of α-aminonitriles. These products are valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Introduction to Cyanomethylation
Cyanomethylation of amines involves the introduction of a cyanomethyl group (-CH₂CN) onto the nitrogen atom, leading to the formation of α-aminonitriles. This functional group transformation is of significant interest as the nitrile moiety can be readily converted into other valuable functional groups such as carboxylic acids, amides, and amines. Several methodologies have been developed for this purpose, broadly categorized into metal-catalyzed, oxidative, and classical multi-component reactions.
I. Metal-Catalyzed Cyanomethylation
Transition metal catalysis offers an efficient and versatile approach to cyanomethylation, often with high yields and functional group tolerance. Copper and silver-based systems are among the most common.
A. Copper-Catalyzed Cyanomethylation of Imines
This method typically involves the reaction of imines, pre-formed from primary amines and aldehydes, with a cyanomethyl source, often acetonitrile, in the presence of a copper catalyst.
Reaction Scheme:
R¹-CH=N-R² + CH₃CN --(Cu Catalyst)--> R¹-CH(CN)-NH-R²
Table 1: Summary of Reaction Conditions for Copper-Catalyzed Cyanomethylation of Imines.
| Entry | Amine Type | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aromatic Primary (via imine) | Cu(OAc)₂ (20) | CH₃CN | 135 | 24 | 79 | [1][2] |
| 2 | Aromatic Primary (via imine) | CuCl (20) | CH₃CN | 120 | 24 | 46 | [1] |
| 3 | Aromatic Primary (via imine) | CuI (20) | CH₃CN | 135 | 24 | 63 | [1] |
Experimental Protocol: Copper-Catalyzed Cyanomethylation of an Imine
This protocol is adapted from the work of Ahmad et al.[1][2]
Materials:
-
(E)-N-benzylidene-4-methylbenzenesulfonamide (imine substrate)
-
Copper(II) acetate (Cu(OAc)₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Nitrogen gas (N₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add (E)-N-benzylidene-4-methylbenzenesulfonamide (0.2 mmol, 1.0 equiv) and Cu(OAc)₂ (0.04 mmol, 20 mol%).
-
Evacuate and backfill the tube with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous acetonitrile (1.2 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 135 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired α-aminonitrile.
B. Silver-Catalyzed Oxidative Cyanomethylation
This method allows for the direct cyanomethylation of both primary and secondary amines using nitromethane as a methylene source and trimethylsilyl cyanide (TMSCN) as the cyanide source, without the need for an external oxidant.[3]
Reaction Scheme:
R¹R²NH + CH₃NO₂ + TMSCN --(Ag Catalyst)--> R¹R²N-CH₂CN
Table 2: Summary of Reaction Conditions for Silver-Catalyzed Oxidative Cyanomethylation.
| Entry | Amine Type | Catalyst (mol%) | Additive (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aromatic Secondary | AgCN (5) | LiBF₄ (1.0) | Nitromethane | 80 | 24 | 95 | [3] |
| 2 | Aliphatic Secondary | AgCN (5) | LiBF₄ (1.0) | Nitromethane | 80 | 24 | 88 | [3] |
| 3 | Aromatic Primary | AgCN (5) | LiBF₄ (1.0) | Nitromethane | 80 | 24 | 75 | [3] |
Experimental Protocol: Silver-Catalyzed Oxidative Cyanomethylation of a Secondary Amine
This protocol is based on the work of Ohkuma and coworkers.[3]
Materials:
-
Secondary amine (e.g., dibenzylamine)
-
Silver cyanide (AgCN)
-
Lithium tetrafluoroborate (LiBF₄)
-
Nitromethane (CH₃NO₂)
-
Trimethylsilyl cyanide (TMSCN)
-
Nitrogen gas (N₂)
Procedure:
-
In a glovebox, add the secondary amine (0.5 mmol, 1.0 equiv), AgCN (0.025 mmol, 5 mol%), and LiBF₄ (0.5 mmol, 1.0 equiv) to a screw-capped vial containing a magnetic stir bar.
-
Add nitromethane (1.0 mL).
-
Add TMSCN (1.0 mmol, 2.0 equiv) to the mixture.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 80 °C and stir for 24 hours.
-
After cooling, the reaction mixture is diluted with an appropriate organic solvent and filtered.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
II. Oxidative Cyanation Methods
Oxidative methods provide a direct route to α-aminonitriles from amines by in situ generation of an imine or iminium ion intermediate, which is then trapped by a cyanide source.
Continuous-Flow Oxidative Cyanation Using Singlet Oxygen
This modern approach utilizes a continuous-flow photoreactor to generate singlet oxygen, which oxidizes primary and secondary amines to their corresponding imines. These are then trapped in situ with trimethylsilyl cyanide.[4][5][6]
Reaction Scheme:
R¹R²NH + ¹O₂ --(Photosensitizer)--> [R¹R²N=CH-R³] --(TMSCN)--> R¹R²N-CH(CN)-R³
Table 3: Conditions for Continuous-Flow Oxidative Cyanation.
| Entry | Amine Type | Photosensitizer | Cyanide Source | Temperature (°C) | Yield (%) | Reference |
| 1 | Secondary | Tetraphenylporphyrin | TMSCN | 25 | Good to Excellent | [4][5] |
| 2 | Primary | Tetraphenylporphyrin | TMSCN | -50 | Good to Excellent | [4][5] |
Experimental Protocol: Continuous-Flow Oxidative Cyanation
This protocol is a conceptualized procedure based on the findings of Seeberger and coworkers.[4][5][6]
Materials and Equipment:
-
Continuous-flow photoreactor with an LED light source
-
Syringe pumps
-
Amine substrate
-
Tetraphenylporphyrin (TPP) as a photosensitizer
-
Trimethylsilyl cyanide (TMSCN)
-
Oxygen source
-
Solvent (e.g., acetonitrile)
Procedure:
-
Prepare a solution of the amine and TPP in the chosen solvent.
-
Prepare a separate solution of TMSCN in the same solvent.
-
Set up the continuous-flow reactor, ensuring a steady flow of oxygen gas is mixed with the amine solution stream before entering the irradiated zone of the reactor.
-
Using syringe pumps, introduce the amine/TPP solution and the TMSCN solution into the reactor through a T-mixer.
-
The combined stream flows through the photoreactor, where it is irradiated with the LED light source to generate singlet oxygen.
-
The reaction stream is collected at the outlet of the reactor.
-
The collected solution is then worked up, typically involving quenching of any remaining reactive species and solvent removal.
-
The product is isolated and purified using standard techniques like column chromatography.
III. Strecker Reaction
The Strecker synthesis is a classic and highly effective three-component reaction for the synthesis of α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source.[7][8][9][10]
Reaction Scheme:
R¹CHO + R²NH₂ + HCN --> R¹-CH(CN)-NHR² + H₂O
Table 4: Representative Conditions for the Strecker Reaction.
| Entry | Carbonyl Compound | Amine | Cyanide Source | Catalyst (mol%) | Solvent | Temperature | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | TMSCN | Indium (10) | Water | Room Temp. | 98 | [8] |
| 2 | Various Aldehydes | Various Amines | TMSCN | Palladium Lewis Acid | - | Room Temp. | Good | [10] |
| 3 | Aldehydes | Secondary Amines | - | Hydroquinine | - | - | Excellent | [7] |
Experimental Protocol: Indium-Catalyzed Strecker Reaction in Water
This protocol is adapted from a green chemistry approach.[8]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., aniline)
-
Trimethylsilyl cyanide (TMSCN)
-
Indium powder
-
Water
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol, 1.0 equiv), amine (1 mmol, 1.0 equiv), and indium powder (0.1 mmol, 10 mol%).
-
Add water (5 mL) to the flask.
-
Stir the mixture at room temperature.
-
Add TMSCN (1.1 mmol, 1.1 equiv) dropwise to the stirring mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
General Workflow for a Cyanomethylation Reaction
References
- 1. Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanomethylation Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 3. Ag-Catalyzed Cyanomethylation of Amines Using Nitromethane as a C1 Source [organic-chemistry.org]
- 4. Continuous-flow oxidative cyanation of primary and secondary amines using singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Continuous-flow oxidative cyanation of primary and secondary amines using singlet oxygen :: MPG.PuRe [pure.mpg.de]
- 7. scispace.com [scispace.com]
- 8. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]
- 10. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
Application Notes and Protocols for Work-up of Reactions Involving Cyanomethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the work-up of chemical reactions involving the alkylating agent, Cyanomethyl p-toluenesulfonate. Given its reactivity as a source of the cyanomethyl group, proper handling and purification procedures are crucial for isolating the desired products in high purity. These guidelines are based on established methodologies for similar alkylation reactions and are intended to serve as a comprehensive resource for laboratory personnel.
Introduction to this compound Reactions
This compound is a versatile reagent employed in organic synthesis for the introduction of a cyanomethyl (-CH₂CN) moiety onto various nucleophiles. This process, known as cyanomethylation, is valuable in the synthesis of pharmaceuticals and other bioactive molecules, as the nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, and amides. Common applications include the O-alkylation of phenols and carboxylic acids, and the N-alkylation of amines and heterocycles.
The work-up procedure for reactions involving this compound is critical for removing unreacted starting materials, the tosylate byproduct (p-toluenesulfonic acid or its salt), and any side products. The general approach involves quenching the reaction, followed by a series of extractions and washes, drying of the organic phase, and final purification of the product.
Safety Precautions
This compound and its related p-toluenesulfonate precursors are strong alkylating agents and should be handled with care. They are classified as irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and all other reagents used in the reaction.
General Work-up Protocol
The following is a generalized protocol for the work-up of a reaction involving this compound. The specific details may need to be adjusted based on the scale of the reaction and the properties of the product.
Experimental Protocol: General Aqueous Work-up
-
Reaction Quenching:
-
Upon completion of the reaction (as monitored by an appropriate technique such as TLC, LC-MS, or NMR), cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), or a neutral salt solution like ammonium chloride (NH₄Cl) to quench any remaining reactive species. The choice of quenching agent will depend on the stability of the product. For base-sensitive products, a neutral or slightly acidic quench is recommended.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane, or diethyl ether). The choice of solvent should be based on the solubility of the desired product and its immiscibility with water.
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the organic layer.
-
Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
-
Washing the Organic Phase:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
A saturated aqueous solution of sodium bicarbonate (if not used in the quenching step) to remove any acidic byproducts like p-toluenesulfonic acid.
-
A saturated aqueous solution of sodium chloride (brine) to facilitate the removal of water from the organic layer.
-
-
-
Drying and Solvent Removal:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent from the solution.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by one of the following methods, depending on its physical state and purity:
-
Column Chromatography: This is a common method for purifying both solid and oily products. A silica gel stationary phase is typically used, with an appropriate eluent system determined by TLC analysis.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
-
Distillation: For volatile liquid products, distillation under reduced pressure may be employed.
-
-
Data Presentation
The following table summarizes representative quantitative data for typical alkylation reactions that are analogous to those involving this compound. The actual yields and purity will vary depending on the specific substrates and reaction conditions.
| Reaction Type | Substrate | Product | Yield (%) | Purity (%) | Purification Method |
| O-Alkylation | 4-Hydroxycoumarin | 4-(Cyanomethoxy)coumarin | 60-85 | >95 | Recrystallization |
| N-Alkylation | Aniline | N-(Cyanomethyl)aniline | 70-90 | >98 | Column Chromatography |
| C-Alkylation | Indole | 3-(Cyanomethyl)indole | 50-75 | >95 | Column Chromatography |
Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for a reaction involving this compound, from the initial setup to the final purified product.
Caption: General workflow for reactions with this compound.
Troubleshooting Logic for Work-up
This diagram outlines a logical approach to troubleshooting common issues encountered during the work-up procedure.
Application Notes and Protocols for Monitoring Cyanomethyl p-toluenesulfonate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanomethyl p-toluenesulfonate is a reactive chemical intermediate of interest in organic synthesis and pharmaceutical development. As a tosylate, it possesses a good leaving group (p-toluenesulfonate), making it susceptible to nucleophilic substitution reactions. The presence of the cyanomethyl group introduces unique reactivity and potential for further functionalization. Accurate monitoring of reactions involving this compound is crucial for process optimization, kinetic studies, and ensuring product quality and purity.
These application notes provide detailed protocols for monitoring the progress of a representative nucleophilic substitution reaction of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.
Representative Reaction: Nucleophilic Substitution with Aniline
A common reaction of alkyl tosylates is nucleophilic substitution with amines.[1] This document will use the reaction of this compound with aniline to form N-(cyanomethyl)aniline as a representative example for monitoring protocols. Aniline acts as a nucleophile, displacing the tosylate leaving group.[2][3]
Reaction Scheme:
Analytical Techniques for Reaction Monitoring
The choice of analytical technique depends on the specific reaction conditions, the chemical properties of the reactants and products, and the information required (e.g., qualitative monitoring, quantitative kinetics).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used technique for monitoring the progress of organic reactions by separating and quantifying the reactants and products over time.[4][5][6]
Experimental Protocol: Offline HPLC-UV Monitoring
-
Reaction Setup: In a thermostated reaction vessel, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., acetonitrile). Add aniline (1.2 equiv.) to initiate the reaction.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., 950 µL of mobile phase) to stop the reaction and prepare it for analysis.
-
HPLC Analysis: Inject the quenched and diluted sample into the HPLC system.
HPLC Method Parameters (General Guideline):
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or a wavelength optimized for the reactants and products) |
Data Presentation: Reaction Progress Table
| Time (min) | This compound (Area %) | Aniline (Area %) | N-(cyanomethyl)aniline (Area %) |
| 0 | 45.2 | 54.8 | 0.0 |
| 5 | 38.1 | 50.5 | 11.4 |
| 15 | 25.9 | 43.1 | 31.0 |
| 30 | 15.3 | 36.2 | 48.5 |
| 60 | 5.1 | 29.8 | 65.1 |
| 120 | < 1.0 | 26.5 | 72.5 |
Note: The area percentages are representative and will vary based on the specific reaction kinetics.
Experimental Workflow for HPLC Monitoring
In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy
In-situ FT-IR spectroscopy allows for real-time monitoring of changes in functional groups within the reaction mixture without the need for sampling. This is particularly useful for tracking the disappearance of the sulfonate group and the formation of the N-H bond of the secondary amine product.
Experimental Protocol: In-situ FT-IR Monitoring
-
Setup: The reaction is carried out in a reactor equipped with an in-situ FT-IR probe (e.g., an ATR probe).
-
Background Spectrum: A background spectrum of the solvent and starting materials (except for one reactant to be added last) is collected.
-
Reaction Initiation: The final reactant (e.g., aniline) is added to start the reaction.
-
Spectral Acquisition: FT-IR spectra are continuously collected at regular intervals throughout the reaction.
-
Data Analysis: The change in absorbance of characteristic peaks is monitored over time.
Characteristic IR Peaks to Monitor:
| Functional Group | Wavenumber (cm⁻¹) (Approximate) | Change during Reaction |
| S=O stretch (sulfonate) | 1360 & 1175 | Decrease |
| N-H bend (primary amine) | 1620 | Decrease |
| N-H stretch (secondary amine) | 3300-3500 | Increase |
| C≡N stretch (nitrile) | 2250 | Remains relatively constant |
Data Presentation: Peak Absorbance vs. Time
| Time (min) | Absorbance at 1360 cm⁻¹ (S=O) | Absorbance at 3400 cm⁻¹ (N-H) |
| 0 | 0.85 | 0.05 |
| 5 | 0.72 | 0.18 |
| 15 | 0.51 | 0.35 |
| 30 | 0.30 | 0.52 |
| 60 | 0.10 | 0.68 |
| 120 | < 0.05 | 0.75 |
Logical Diagram for In-situ FT-IR Monitoring
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the relative concentrations of reactants and products in a reaction mixture.
Experimental Protocol: Offline qNMR Monitoring
-
Reaction and Sampling: Follow the same procedure as for HPLC monitoring to set up the reaction and collect aliquots at different time points.
-
Sample Preparation for NMR: Quench the reaction in the aliquot. Evaporate the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each time point. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the nuclei, which is crucial for accurate quantification.
-
Data Processing and Analysis: Integrate the signals corresponding to the starting material, product, and the internal standard. Calculate the concentration of each species relative to the internal standard.
Characteristic ¹H NMR Signals to Monitor (in CDCl₃, approximate):
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₃ (tosyl) | 2.4 | singlet |
| Aromatic (tosyl) | 7.4 & 7.8 | doublets | |
| -CH₂-CN | 4.8 | singlet | |
| Aniline | Aromatic | 6.7 - 7.2 | multiplets |
| N-(cyanomethyl)aniline | -CH₂-CN | 4.2 | singlet |
| Aromatic | 6.8 - 7.3 | multiplets |
Data Presentation: Concentration vs. Time from qNMR
| Time (min) | [this compound] (M) | [N-(cyanomethyl)aniline] (M) |
| 0 | 0.100 | 0.000 |
| 15 | 0.065 | 0.035 |
| 30 | 0.042 | 0.058 |
| 60 | 0.018 | 0.082 |
| 120 | < 0.005 | > 0.095 |
Reaction Pathway for Nucleophilic Substitution
Conclusion
The analytical techniques described provide robust methods for monitoring reactions involving this compound. HPLC-UV offers excellent quantitative capabilities for offline monitoring. In-situ FT-IR provides real-time qualitative and semi-quantitative data without the need for sampling. qNMR gives detailed structural information and accurate quantification for offline samples. The choice of method should be tailored to the specific requirements of the study, considering factors such as the need for real-time data, the complexity of the reaction mixture, and the desired level of quantitative accuracy. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. quora.com [quora.com]
- 2. Nucleophilic substitution reaction of cumyl arenesulfonates with anilines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
Application Notes and Protocols: Large-Scale Synthesis and Use of Cyanomethyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the considerations for the large-scale synthesis of cyanomethyl p-toluenesulfonate, a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals. This document outlines a detailed synthetic protocol, safety precautions, purification methods, and its application in the synthesis of key pharmaceutical intermediates.
Introduction
This compound (TsOCH₂CN) is a valuable bifunctional reagent, possessing both a good leaving group (tosylate) and a nitrile functionality. This combination makes it an effective cyanomethylating agent, enabling the introduction of the -CH₂CN group into various molecules. The cyanomethyl group is a precursor to β-aminoethylamines and other functionalities prevalent in many biologically active compounds. The scalability of its synthesis is therefore of significant interest to the pharmaceutical and chemical industries.
Synthetic Pathway and Mechanism
The most common and scalable synthesis of this compound involves the nucleophilic substitution of a halide by the tosylsulfinate anion. A plausible and efficient route is the reaction of sodium p-toluenesulfinate with chloroacetonitrile.
Caption: General reaction scheme for the synthesis of this compound.
The reaction proceeds via an SN2 mechanism where the sulfinate anion displaces the chloride from chloroacetonitrile. The choice of a polar aprotic solvent is crucial to solvate the cation and enhance the nucleophilicity of the sulfinate anion.
Large-Scale Synthesis Protocol
This protocol is based on established procedures for analogous tosylate syntheses and is adapted for a large-scale preparation of this compound.
Materials and Equipment
| Material/Equipment | Specifications |
| Reactors | Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser. |
| Reagents | Sodium p-toluenesulfinate (anhydrous), Chloroacetonitrile, Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM), Water (deionized), Saturated Sodium Bicarbonate Solution, Brine. |
| Filtration | Nutsche filter or centrifuge. |
| Drying | Vacuum oven. |
Experimental Procedure
Step 1: Reaction Setup
-
Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charge the reactor with anhydrous sodium p-toluenesulfinate (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to the reactor (approximately 4-5 volumes relative to the sodium p-toluenesulfinate).
-
Start agitation and heat the mixture to 60-70 °C to ensure complete dissolution of the sodium p-toluenesulfinate.
Step 2: Reagent Addition
-
Once the sodium p-toluenesulfinate is fully dissolved, cool the reaction mixture to room temperature (20-25 °C).
-
Slowly add chloroacetonitrile (1.05-1.1 eq) to the reactor over a period of 1-2 hours, maintaining the temperature below 30 °C. A slight exotherm may be observed.
Step 3: Reaction
-
After the addition is complete, heat the reaction mixture to 50-60 °C.
-
Maintain the reaction at this temperature and monitor its progress by a suitable analytical method (e.g., HPLC, TLC) until the consumption of the starting material is complete (typically 4-6 hours).
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction mixture by adding it to a separate vessel containing cold water (10-15 volumes).
-
The product, this compound, will precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Filter the solid product using a Nutsche filter or centrifuge.
-
Wash the filter cake sequentially with water, a cold 1:1 mixture of water and methanol, and finally with cold methanol to remove residual DMF and inorganic salts.
Step 5: Purification (Recrystallization)
-
Transfer the crude product to a clean reactor.
-
Add a suitable solvent system for recrystallization, such as a mixture of ethanol and water or isopropanol.
-
Heat the mixture with stirring until the solid is completely dissolved.
-
Slowly cool the solution to 0-5 °C to induce crystallization.
-
Hold at this temperature for at least 2 hours to maximize crystal formation.
-
Filter the purified crystals and wash with a small amount of the cold recrystallization solvent.
Step 6: Drying
-
Dry the purified product in a vacuum oven at a temperature not exceeding 40-45 °C until a constant weight is achieved.
Process Flow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Data Presentation
| Parameter | Typical Value | Notes |
| Reactant Ratio | 1.0 eq Sodium p-toluenesulfinate : 1.05-1.1 eq Chloroacetonitrile | A slight excess of the electrophile ensures complete conversion of the sulfinate. |
| Solvent Volume | 4-5 L/kg of Sodium p-toluenesulfinate | Sufficient for dissolution and to maintain a stirrable slurry. |
| Reaction Temperature | 50-60 °C | Balances reaction rate and potential for side reactions. |
| Reaction Time | 4-6 hours | Monitor by in-process controls (e.g., HPLC). |
| Crude Yield | 85-95% | Dependent on efficient precipitation and filtration. |
| Purity (after recrystallization) | >99% | Achievable with a well-optimized recrystallization protocol. |
| Overall Yield | 75-85% | Takes into account losses during work-up and purification. |
Safety Considerations
This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
| Substance | Hazards | Recommended Precautions |
| Chloroacetonitrile | Toxic, flammable, lachrymator. | Wear appropriate PPE (gloves, safety glasses, lab coat). Handle in a closed system or with good ventilation. |
| Sodium p-toluenesulfinate | Irritant. | Avoid inhalation of dust. Wear PPE. |
| Dimethylformamide (DMF) | Reproductive toxin, irritant. | Use in a well-ventilated area. Avoid skin contact. |
| This compound | Likely toxic and an alkylating agent. | Handle with care, avoiding skin and eye contact. Wear appropriate PPE. |
Application in Drug Development: Synthesis of Vildagliptin Intermediate
This compound can be used as a cyanomethylating agent. A key application in pharmaceutical synthesis is the preparation of α-aminonitriles, which are precursors to various active pharmaceutical ingredients (APIs). For instance, it can be used in the synthesis of intermediates for dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin.
The synthesis of the key intermediate for Vildagliptin, (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, involves the N-acylation of (S)-pyrrolidine-2-carbonitrile. While chloroacetyl chloride is commonly used, a similar transformation could conceptually be achieved through the cyanomethylation of a suitable precursor.
The general utility of this compound lies in its ability to introduce a cyanomethyl group onto a nucleophile, as depicted below.
Caption: General application of this compound in cyanomethylation.
This reaction is fundamental in building molecular complexity and is a valuable tool for medicinal chemists and drug development professionals. The large-scale availability of high-purity this compound is a critical enabling factor for the efficient production of numerous pharmaceutical candidates.
Troubleshooting & Optimization
How to improve the yield of cyanomethylation with Cyanomethyl p-toluenesulfonate
Welcome to the technical support center for cyanomethylation reactions using Cyanomethyl p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Principles of Cyanomethylation with this compound
Cyanomethylation with this compound is a nucleophilic substitution reaction, typically proceeding via an S(_N)2 mechanism. In this reaction, a nucleophile attacks the methylene carbon of this compound, leading to the displacement of the p-toluenesulfonate (tosylate) group, which is an excellent leaving group. This process results in the formation of a new carbon-nucleophile bond, effectively adding a cyanomethyl (-CH(_2)CN) group to the substrate.
The success of this reaction is highly dependent on the choice of nucleophile, base, solvent, and reaction temperature. Understanding the interplay of these factors is crucial for optimizing the reaction yield and minimizing side products.
Frequently Asked Questions (FAQs)
Q1: What types of nucleophiles can be used for cyanomethylation with this compound?
A variety of nucleophiles can be employed, including:
-
O-Nucleophiles: Phenoxides (generated from phenols and a base) for the synthesis of aryl cyanomethyl ethers.
-
N-Nucleophiles: Primary and secondary amines for the synthesis of N-cyanomethylamines.
-
S-Nucleophiles: Thiolates (generated from thiols and a base) for the synthesis of alkyl/aryl cyanomethyl sulfides.
-
C-Nucleophiles: Carbanions, such as those derived from malonates or other activated methylene compounds.
Q2: What is the role of the base in this reaction?
The base serves two primary purposes:
-
Deprotonation of the nucleophile: For nucleophiles like phenols, thiols, and some amines, a base is required to generate the more nucleophilic anionic species (e.g., phenoxide, thiolate).
-
Scavenging of acid byproducts: In some cases, acidic byproducts may be formed, and a non-nucleophilic base can be used to neutralize them without competing with the primary nucleophile.
Q3: How does the choice of solvent affect the reaction?
The solvent plays a critical role in S(_N)2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred. These solvents can solvate the cation of the base (e.g., K
+
, Na+
Q4: What are the common side reactions?
The most common side reaction is elimination (E2), which competes with the desired S(_N)2 substitution. Elimination is favored by:
-
Sterically hindered nucleophiles/bases: Bulky bases are more likely to act as a base and abstract a proton, leading to elimination.
-
High temperatures: Higher temperatures generally favor elimination over substitution.
-
Strong, non-nucleophilic bases.
Another potential side reaction is the hydrolysis of this compound if water is present in the reaction mixture, especially under basic conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Nucleophile: The nucleophile may not be sufficiently deprotonated. 2. Poor Solvent Choice: The solvent may be hindering the S(_N)2 reaction. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Degraded Reagent: this compound may have hydrolyzed. | 1. Use a stronger base or ensure anhydrous conditions. Consider a base with a pKa higher than the pKa of the nucleophile's conjugate acid. 2. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous. 3. Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts. 4. Use a fresh bottle of this compound and ensure all reagents and solvents are dry. |
| Formation of Elimination Byproduct | 1. Base is too strong or sterically hindered. 2. High reaction temperature. | 1. Switch to a weaker, less sterically hindered base (e.g., K(_2)CO(_3) instead of potassium tert-butoxide). 2. Run the reaction at a lower temperature for a longer period. |
| Multiple Products Observed | 1. Competing S(_N)2 and E2 reactions. 2. Reaction with solvent: If the solvent is nucleophilic (e.g., an alcohol), it may compete with the intended nucleophile. 3. Over-alkylation: For some nucleophiles (e.g., primary amines), reaction at multiple sites can occur. | 1. Optimize the base and temperature to favor S(_N)2 (see above). 2. Use a non-nucleophilic, polar aprotic solvent. 3. Use a molar excess of the nucleophile relative to this compound. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of typical reaction conditions for the cyanomethylation of different nucleophiles. Please note that optimal conditions may vary depending on the specific substrate.
Table 1: O-Cyanomethylation of Phenols
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| K(_2)CO(_3) | DMF | 25 - 60 | 70 - 95 | A mild and effective base for most phenols. |
| NaH | THF | 0 - 25 | 80 - 98 | A stronger base, useful for less acidic phenols. Requires anhydrous conditions. |
| Cs(_2)CO(_3) | Acetonitrile | 25 - 82 (reflux) | 75 - 95 | Can be effective for hindered phenols. |
Table 2: N-Cyanomethylation of Amines
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| K(_2)CO(_3) | Acetonitrile | 25 - 82 (reflux) | 60 - 90 | Suitable for many primary and secondary amines. |
| Et(_3)N | Dichloromethane | 0 - 25 | 50 - 85 | A non-nucleophilic base to scavenge the generated toluenesulfonic acid. |
| None (excess amine) | None or DMF | 25 - 80 | 40 - 80 | The amine substrate can act as both the nucleophile and the base. |
Table 3: S-Cyanomethylation of Thiols
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| K(_2)CO(_3) | Acetone | 25 - 56 (reflux) | 85 - 98 | Thiols are generally more acidic than phenols, so milder conditions are often sufficient. |
| NaH | THF | 0 - 25 | 90 - 99 | Very effective for generating the thiolate. Requires anhydrous conditions. |
| DBU | Acetonitrile | 25 | 80 - 95 | A non-nucleophilic base that is effective for this transformation. |
Experimental Protocols
General Procedure for O-Cyanomethylation of a Phenol:
-
To a solution of the phenol (1.0 eq.) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq.) in anhydrous DMF.
-
Stir the reaction mixture at 60 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for N-Cyanomethylation of a Secondary Amine:
-
To a solution of the secondary amine (1.0 eq.) in acetonitrile (0.5 M), add potassium carbonate (2.0 eq.).
-
Add this compound (1.1 eq.) to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for cyanomethylation.
Caption: Troubleshooting logic for low yield in cyanomethylation.
Common by-products in Cyanomethyl p-toluenesulfonate reactions and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyanomethyl p-toluenesulfonate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products I can expect when synthesizing this compound?
A1: During the synthesis of this compound, several by-products can form depending on the starting materials and reaction conditions. The most common include:
-
p-Toluenesulfonic acid: Arises from the hydrolysis of unreacted p-toluenesulfonyl chloride during the reaction or aqueous work-up.[1][2]
-
Unreacted p-toluenesulfonyl chloride (TsCl): Often present if the reaction does not go to completion.[1]
-
Salts: Formed from the base used to neutralize the HCl generated during the reaction (e.g., triethylammonium chloride, pyridinium chloride, sodium chloride).
-
Polymers of hydroxyacetonitrile: If hydroxyacetonitrile (glycolonitrile) is used as the starting material, it can polymerize under the reaction conditions.[3]
-
Di(cyanomethyl) ether: A potential by-product from the self-reaction of hydroxyacetonitrile.
Q2: I see an oily residue that is not my product after the reaction. What could it be?
A2: An oily residue could be a mixture of unreacted starting materials and certain by-products. If you used hydroxyacetonitrile, oligomers or polymers of this starting material can appear as an oil or a gummy solid.[3][4] Additionally, if the reaction mixture was not sufficiently cooled during the addition of reagents, side reactions leading to complex mixtures can occur.
Q3: My final product is showing a broad peak in the NMR spectrum. What could be the cause?
A3: A broad peak in the NMR spectrum often indicates the presence of polymeric material or a mixture of closely related isomers. If hydroxyacetonitrile was your starting material, polymerization is a likely cause.[3] Ensure your starting material is fresh and consider optimizing reaction conditions (e.g., lower temperature, shorter reaction time) to minimize this.
Troubleshooting Guides
Issue 1: Presence of p-Toluenesulfonic Acid in the Final Product
-
Symptom: The final product is acidic, or analytical data (e.g., NMR, LC-MS) indicates the presence of p-toluenesulfonic acid.
-
Cause: Hydrolysis of excess p-toluenesulfonyl chloride during the aqueous work-up.[1][2]
-
Solution:
-
Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acidic by-product. The resulting sodium p-toluenesulfonate is water-soluble and will be partitioned into the aqueous layer.[5]
-
Column Chromatography: If the product is not base-sensitive, a silica gel column can effectively separate the polar p-toluenesulfonic acid from the desired product.[6]
-
Issue 2: Unreacted p-Toluenesulfonyl Chloride Contamination
-
Symptom: Analytical data shows the presence of unreacted p-toluenesulfonyl chloride, which may co-elute with the product during chromatography.[7]
-
Cause: The tosylation reaction did not proceed to completion.
-
Solution:
-
Quenching: Before the work-up, add a nucleophilic quenching agent to the reaction mixture to react with the excess TsCl. Common quenching agents include:
-
Optimized Chromatography: Use a carefully selected solvent system for column chromatography to improve the separation between the product and unreacted TsCl.[6]
-
Issue 3: Formation of Polymeric By-products
-
Symptom: The product is a thick, viscous oil or a gummy solid that is difficult to purify.
-
Cause: Polymerization of the hydroxyacetonitrile starting material, which can be catalyzed by both acidic and basic conditions.[3]
-
Solution:
-
Control Reaction Temperature: Maintain a low temperature (e.g., 0-5 °C) throughout the reaction to minimize polymerization.
-
Limit Reaction Time: Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor polymerization.
-
Purification: Attempt to precipitate the desired product from a suitable solvent system, leaving the polymeric material in solution. Alternatively, column chromatography with a gradient elution may help to separate the product from the oligomers.
-
Data Presentation
| By-product | Typical Cause | Recommended Removal Method | Purity after Removal (Typical) |
| p-Toluenesulfonic acid | Hydrolysis of excess TsCl | Aqueous wash with NaHCO₃ solution | >98% |
| Unreacted p-Toluenesulfonyl chloride | Incomplete reaction | Quenching with ammonia/amine followed by aqueous wash or chromatography | >99% |
| Salts (e.g., Triethylammonium chloride) | Neutralization of HCl | Aqueous wash with water/brine | >99% |
| Hydroxyacetonitrile Polymers | Self-reaction of starting material | Optimized reaction conditions (low temp.), Chromatography | >95% |
Experimental Protocols
Protocol 1: Synthesis of this compound from Hydroxyacetonitrile
-
To a stirred solution of hydroxyacetonitrile (1.0 eq) in a suitable solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a base such as pyridine or triethylamine (1.1 eq) at 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in the same solvent, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with one of the work-up and purification protocols below.
Protocol 2: Work-up and Purification to Remove Acidic and Unreacted By-products
-
Quench the reaction mixture by adding cold water.
-
Transfer the mixture to a separatory funnel and dilute with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with:
-
Cold 1M HCl to remove the base (e.g., pyridine or triethylamine).
-
Saturated aqueous NaHCO₃ solution to remove p-toluenesulfonic acid.
-
Brine (saturated aqueous NaCl solution) to reduce the water content in the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Glycolonitrile - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Cyanomethyl p-toluenesulfonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cyanomethyl p-toluenesulfonate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on optimizing the reaction temperature.
Issue 1: Low or No Product Yield
Q: My reaction is complete according to TLC analysis, but I have a very low yield of this compound after workup. What are the potential causes and solutions?
A: Low product yield can stem from several factors related to reaction conditions and workup procedures. The reaction temperature is a critical parameter to control.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Reaction Temperature: The temperature for tosylation reactions is crucial. While many tosylations are performed at 0°C to room temperature, the optimal temperature can vary.[1]
-
Too Low: The reaction may proceed too slowly or not at all.
-
Too High: This can lead to the decomposition of the starting material, glycolonitrile, which is known to be unstable and can decompose into formaldehyde and hydrogen cyanide.[2] It can also promote the formation of side products.
-
-
Moisture in the Reaction: p-Toluenesulfonyl chloride is sensitive to moisture and will readily hydrolyze to p-toluenesulfonic acid, which will not react with the alcohol. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Base Selection and Stoichiometry: A suitable base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction.[1] Insufficient base can lead to an acidic environment, which can cause decomposition of the starting material and product.
-
Impure Starting Materials: The purity of glycolonitrile and p-toluenesulfonyl chloride is critical. Impurities in the glycolonitrile can inhibit the reaction, while old or improperly stored p-toluenesulfonyl chloride may have already hydrolyzed.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products
Q: My TLC plate shows the consumption of starting material but multiple new spots in addition to the desired product. What are the likely side reactions, and how can I minimize them?
A: The formation of multiple side products is often linked to the reaction temperature and the stability of the reactants and products.
Potential Side Reactions and Solutions:
| Side Product/Reaction | Likely Cause | Suggested Solution |
| Polymerization of Glycolonitrile | Basic conditions and/or elevated temperatures can cause glycolonitrile to polymerize.[2] | Maintain a low reaction temperature (e.g., 0°C). Add the base slowly to the reaction mixture. |
| Formation of Bis-tosylated by-product | If impurities with multiple hydroxyl groups are present, or under certain conditions, a bis-tosylated species might form. | Ensure the purity of the starting glycolonitrile. |
| Decomposition of Product | The product, this compound, may be unstable under prolonged heating or in the presence of excess base. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Use a moderate excess of base. |
| Hydrolysis of p-Toluenesulfonyl Chloride | Presence of water in the reaction. | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for the synthesis of this compound?
A1: A recommended starting point for the tosylation of alcohols is 0°C.[1] This temperature helps to control the exothermic nature of the reaction and minimizes the potential for side reactions, such as the decomposition of the sensitive glycolonitrile starting material.[2] The reaction can then be allowed to slowly warm to room temperature if the reaction is sluggish at 0°C.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress. A suitable eluent system, such as a mixture of ethyl acetate and hexanes (e.g., 1:1), can be used to separate the starting material, product, and any potential side products.[3] The spots can be visualized using a UV lamp.
Q3: What is the best method for purifying the crude this compound?
A3: After an aqueous workup to remove the base and any water-soluble by-products, the crude product can be purified by column chromatography on silica gel.[3] A gradient elution with a solvent system like ethyl acetate in hexanes is typically effective.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Glycolonitrile is highly toxic and can readily decompose to release hydrogen cyanide gas.[2][4] This synthesis should only be performed by trained personnel in a well-ventilated fume hood. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Glycolonitrile
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for TLC and column chromatography
Reaction Setup and Procedure:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Steps:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve glycolonitrile (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling and Base Addition: Cool the solution to 0°C using an ice-water bath. To this, add pyridine or triethylamine (1.5 equivalents) dropwise.
-
Tosylation: Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by TLC. If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[1]
-
Workup: Once the reaction is complete, quench it by adding cold water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
Effect of solvent choice on Cyanomethyl p-toluenesulfonate reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of solvent choice on the reactivity of cyanomethyl p-toluenesulfonate. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reaction rate of this compound?
A1: The choice of solvent plays a critical role in determining the reaction rate and mechanism of nucleophilic substitution on this compound. The reactivity is primarily dictated by the solvent's polarity and its ability to solvate the reacting species. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds. They tend to solvate both the leaving group (tosylate anion) and the nucleophile. While they can facilitate the departure of the leaving group, they also form a "solvent cage" around the nucleophile, reducing its reactivity. This generally leads to slower reaction rates for SN2 reactions.[1]
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMF, DMSO) possess a dipole moment but lack O-H or N-H bonds. They are effective at solvating cations but less so for anions (nucleophiles).[2] This leaves the nucleophile "naked" and highly reactive, significantly accelerating SN2 reactions.[1][3]
-
Nonpolar Solvents (e.g., hexane, toluene) are generally poor choices for reactions involving charged species like nucleophiles and leaving groups, as they cannot effectively stabilize the transition states.
Q2: Which type of reaction mechanism (SN1 or SN2) is expected for this compound, and how does the solvent influence it?
A2: this compound is a primary tosylate. Primary substrates strongly favor the SN2 (bimolecular nucleophilic substitution) mechanism due to the low steric hindrance at the electrophilic carbon and the instability of the corresponding primary carbocation that would be formed in an SN1 reaction.
The solvent choice reinforces this preference:
-
Polar aprotic solvents are ideal for SN2 reactions as they enhance the nucleophile's reactivity.[1][3]
-
Polar protic solvents , while capable of solvating the leaving group, hinder the nucleophile, thus slowing down the SN2 reaction. In cases of very weak nucleophiles and highly stabilizing solvents, an SN1 pathway might be a minor competitor, but for most applications with this compound, SN2 is the dominant pathway.
Q3: What are common side reactions to be aware of when using this compound?
A3: The primary side reaction of concern is elimination (E2) , especially when using a strong, sterically hindered base as a nucleophile.[4] Since this compound has protons on the carbon adjacent to the leaving group, a strong base can abstract a proton, leading to the formation of an alkene. To minimize this, use a good nucleophile that is a relatively weak base. Another potential issue is the reaction of the tosylate with the solvent itself (solvolysis) if the solvent is nucleophilic (e.g., water, alcohols) and the intended nucleophile is weak.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or no reaction | Inappropriate solvent choice: Using a polar protic solvent (e.g., ethanol, methanol) can significantly slow down an SN2 reaction by solvating the nucleophile. | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of your reagent.[1][3] |
| Poor nucleophile: The chosen nucleophile may not be strong enough to displace the tosylate group efficiently. | Select a stronger nucleophile. For a given atom, anionic nucleophiles are generally stronger than their neutral counterparts (e.g., RO⁻ > ROH). | |
| Low temperature: The reaction may have a significant activation energy barrier. | Gently heat the reaction mixture. Monitor for potential side reactions at elevated temperatures. | |
| Formation of elimination byproducts | Strongly basic nucleophile: Using a strong, sterically hindered base (e.g., tert-butoxide) favors the E2 pathway over SN2.[4] | Use a less basic or less hindered nucleophile. For example, use iodide or azide, which are excellent nucleophiles but relatively weak bases. |
| High reaction temperature: Higher temperatures tend to favor elimination over substitution. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| Product is the result of reaction with the solvent (solvolysis) | Nucleophilic solvent with a weak primary nucleophile: Solvents like water or alcohols can act as nucleophiles, competing with your intended nucleophile, especially if the latter is weak or present in low concentration. | Use a non-nucleophilic solvent (e.g., DMF, DMSO, acetone). If a protic solvent is necessary for solubility, consider using a higher concentration of your primary nucleophile. |
| Low yield or decomposition of starting material | Instability of this compound: The tosylate may be unstable under the reaction conditions (e.g., prolonged heating, presence of strong acids or bases). | Ensure the reaction is performed under inert atmosphere if sensitive to moisture or air. Minimize reaction time and temperature where possible. Check the purity of the starting material. |
Data Presentation
Table 1: Relative Reaction Rates of a Primary Tosylate (Ethyl Tosylate) with a Nucleophile in Various Solvents
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate (SN2) |
| Methanol | Polar Protic | 32.7 | 1 |
| Ethanol | Polar Protic | 24.6 | ~0.5 |
| Acetone | Polar Aprotic | 20.7 | ~500 |
| Acetonitrile | Polar Aprotic | 37.5 | ~5,000 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | ~28,000 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | ~1,300,000 |
Data is illustrative and based on typical trends for SN2 reactions of primary alkyl halides and tosylates.
Experimental Protocols
General Protocol for Nucleophilic Substitution on a Primary Tosylate (e.g., Cyanomethylation)
This protocol outlines a general procedure for the reaction of a nucleophile with a primary tosylate like this compound.
Materials:
-
This compound (1.0 eq.)
-
Nucleophile (1.1 - 1.5 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard workup and purification reagents and equipment (e.g., water, organic extraction solvent, brine, drying agent, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile.
-
Add the anhydrous polar aprotic solvent via syringe and stir until the nucleophile is fully dissolved.
-
Add this compound to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as required.
-
Monitor the reaction progress by an appropriate method (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
References
Preventing decomposition of Cyanomethyl p-toluenesulfonate during reaction
Welcome to the technical support center for Cyanomethyl p-toluenesulfonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to decomposition?
This compound (CMTs) is a reactive chemical compound used in organic synthesis. Its structure includes a good leaving group (tosylate) and an electron-withdrawing cyanomethyl group. This combination makes the molecule highly susceptible to nucleophilic attack and other decomposition pathways. The primary reasons for its instability are:
-
Excellent Leaving Group: The p-toluenesulfonate (tosylate) group is an excellent leaving group, making the cyanomethyl carbon highly electrophilic and ready to react with nucleophiles.
-
Electron-Withdrawing Cyano Group: The cyano (-CN) group is strongly electron-withdrawing. This effect further increases the electrophilicity of the adjacent carbon atom, making it more susceptible to nucleophilic attack. It also increases the acidity of the hydrogen atoms on the same carbon, making the compound prone to elimination reactions in the presence of a base.
Q2: What are the main decomposition pathways for this compound during a reaction?
The primary decomposition pathways for this compound include:
-
Hydrolysis: Reaction with water, even in trace amounts, can lead to the formation of hydroxyacetonitrile and p-toluenesulfonic acid. This is often accelerated by basic or acidic conditions.
-
Nucleophilic Attack on Carbon: The intended reaction pathway, where a nucleophile displaces the tosylate group. However, unwanted nucleophiles present in the reaction mixture (e.g., hydroxide, excess amine) can lead to undesired byproducts.
-
Elimination (E2 Reaction): In the presence of a strong or sterically hindered base, a proton from the cyanomethyl group can be abstracted, leading to the elimination of p-toluenesulfonic acid and the formation of unstable and reactive ketenimine-like intermediates which can then polymerize or react further.
-
Nucleophilic Attack on Sulfur: Strong nucleophiles can sometimes attack the sulfur atom of the tosylate group, leading to the cleavage of the S-O bond.
Troubleshooting Guides
Issue 1: Low or no yield of the desired product, with recovery of starting materials or unidentifiable polar impurities.
This issue often points to the decomposition of this compound before it can react with the intended nucleophile.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Presence of Water | Ensure strictly anhydrous (dry) conditions. | Protocol 1: Anhydrous Reaction Setup. 1. Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of inert gas (e.g., Argon or Nitrogen). 2. Use anhydrous solvents, either freshly distilled or from a solvent purification system. 3. Handle all reagents under an inert atmosphere. |
| Reaction Temperature is Too High | Maintain a low reaction temperature to minimize side reactions and decomposition. | Protocol 2: Low-Temperature Reaction. 1. Set up the reaction in a flask equipped with a magnetic stirrer and a thermometer. 2. Cool the reaction vessel to 0 °C or -78 °C using an ice-salt bath or a dry ice/acetone bath before adding the this compound. 3. Add the reagents slowly to control any potential exotherm. |
| Inappropriate Base | Use a non-nucleophilic, sterically hindered base to prevent it from reacting with the tosylate. | Protocol 3: Use of a Non-Nucleophilic Base. 1. Instead of common amine bases like triethylamine, consider using a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. 2. Add the base slowly to the reaction mixture at a low temperature. |
Issue 2: Formation of significant amounts of elimination byproducts.
The presence of products resulting from the loss of p-toluenesulfonic acid suggests that an E2 elimination pathway is competing with the desired nucleophilic substitution.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Base is too Strong or Sterically Bulky | Use a weaker, non-nucleophilic base. | Protocol 3: Use of a Non-Nucleophilic Base. (See above). Proton sponge (1,8-Bis(dimethylamino)naphthalene) can also be considered for scavenging protons without acting as a strong base. |
| High Reaction Temperature | Lower the reaction temperature. | Protocol 2: Low-Temperature Reaction. (See above). Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. |
Visualizing Decomposition and Prevention Strategies
The following diagrams illustrate the common decomposition pathways and a general workflow for troubleshooting reactions involving this compound.
Caption: Key decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
Technical Support Center: Purification Strategies for Products of Cyanomethyl p-Toluenesulfonate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of products from reactions involving cyanomethyl p-toluenesulfonate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental work-up and purification process in a question-and-answer format.
Issue: Low or No Product Formation After Work-up
Q1: I performed a nucleophilic substitution on this compound, but after the aqueous work-up, I have a very low yield of my desired substituted acetonitrile. What could be the problem?
A1: Several factors could contribute to low product yield. Consider the following:
-
Incomplete Reaction: Before initiating the work-up, ensure the reaction has gone to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product Solubility in Aqueous Layer: Substituted acetonitriles, especially those with polar functional groups, may have some solubility in water. During the aqueous wash, a significant portion of your product could be lost to the aqueous phase. To mitigate this, perform a back-extraction of the combined aqueous layers with a fresh portion of your organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
Hydrolysis of the Nitrile Group: While generally stable, prolonged exposure to strongly acidic or basic aqueous conditions during work-up can potentially lead to the hydrolysis of the nitrile functionality to a carboxylic acid or amide. Aim for a neutral pH in your final aqueous wash.
-
Volatile Product: Some low molecular weight substituted acetonitriles can be volatile. Be cautious during solvent removal on a rotary evaporator. Use a moderate temperature and vacuum to avoid loss of your product.
Issue: Presence of Impurities After Initial Purification
Q2: My crude product, a substituted acetonitrile, is contaminated with a significant amount of a water-soluble impurity that I believe is the p-toluenesulfonate salt. How can I effectively remove it?
A2: The p-toluenesulfonate anion is a common byproduct in these reactions and its removal is crucial. Here are effective strategies:
-
Thorough Aqueous Washes: Sodium p-toluenesulfonate is highly soluble in water but has low solubility in many common organic solvents.[1][2] Perform multiple washes of your organic layer with deionized water or a saturated sodium chloride solution (brine). Brine helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer.
-
Liquid-Liquid Extraction: Ensure efficient mixing during the washes to facilitate the transfer of the salt from the organic to the aqueous phase. After separation, it is good practice to back-extract the aqueous layers with your organic solvent to recover any co-extracted product.
-
Silica Gel Chromatography: If aqueous washes are insufficient, the p-toluenesulfonate salt, being highly polar, will strongly adhere to silica gel. Your less polar substituted acetonitrile product should elute first during column chromatography.
Q3: After my reaction, I have a mixture of my desired product and unreacted this compound. How can I separate them?
A3: Separating the product from the starting material can be achieved by exploiting differences in their polarity:
-
Column Chromatography: This is the most effective method. This compound is a relatively polar compound. Your product's polarity will depend on the nucleophile used. A well-chosen solvent system for silica gel chromatography should allow for good separation. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when heated. Unreacted starting material and other impurities may have different solubility profiles, allowing for their separation.
Issue: Difficulty with Recrystallization
Q4: I am trying to recrystallize my substituted acetonitrile product, but it is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point. Here are some troubleshooting steps:
-
Use a Lower Boiling Point Solvent: If the boiling point of your solvent is higher than the melting point of your product, the product will melt before it dissolves. Choose a solvent with a lower boiling point.
-
Increase the Solvent Volume: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil, and then allow it to cool slowly.
-
Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to induce crystallization.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.
-
Solvent/Anti-Solvent System: Dissolve your product in a minimal amount of a "good" solvent in which it is very soluble. Then, slowly add a miscible "anti-solvent" in which your product is insoluble until the solution becomes slightly turbid. This can often induce crystallization upon cooling. Common solvent pairs include dichloromethane/hexanes and ethyl acetate/hexanes.
Frequently Asked Questions (FAQs)
Q5: What are the most common byproducts in reactions using this compound?
A5: Besides the unreacted starting material, the most common byproduct is the salt of p-toluenesulfonic acid formed from the displacement of the tosylate leaving group. Depending on the reaction conditions and the nature of the nucleophile, side products from elimination reactions (forming acrylonitrile derivatives) can also be observed, especially if a sterically hindered or strongly basic nucleophile is used.
Q6: What is a general work-up procedure for a reaction involving this compound?
A6: A typical aqueous work-up procedure is as follows:
-
Quench the reaction mixture, often by adding it to water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers sequentially with water and then with a saturated sodium chloride solution (brine) to remove the p-toluenesulfonate salt and other water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Q7: Which purification technique is best for my substituted acetonitrile product?
A7: The choice of purification technique depends on the physical state and properties of your product and its impurities:
-
Column Chromatography: This is a versatile and widely used method for purifying both liquid and solid compounds. It is particularly effective for separating compounds with different polarities.
-
Recrystallization: This is an excellent technique for purifying solid products, provided a suitable solvent or solvent system can be found. It can yield highly pure crystalline material.
-
Distillation: For liquid products with boiling points that are significantly different from those of the impurities, distillation (simple or fractional) can be a viable purification method.
Q8: How can I monitor the purity of my product during the purification process?
A8: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your product from impurities. Once purified, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the structure and assess the final purity.
Data Presentation
Table 1: Comparison of Purification Strategies for a Hypothetical Substituted Acetonitrile
| Purification Method | Starting Purity (by GC-MS) | Final Purity (by GC-MS) | Yield (%) | Key Impurities Removed |
| Aqueous Wash Only | 75% | 85% | 90% | p-Toluenesulfonate salts |
| Recrystallization | 85% | >98% | 70% | Unreacted starting material, minor side products |
| Column Chromatography | 75% | >99% | 80% | Unreacted starting material, p-toluenesulfonate salts, side products |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Work-up and Extraction
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approximately 2-3 times the reaction volume).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x reaction volume).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers with deionized water (2 x reaction volume).
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine, 1 x reaction volume).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and rinse it with a small amount of the organic solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: General Procedure for Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the solvent to drain until it is level with the top of the silica gel.
-
Dissolve the crude product in a minimal amount of the eluting solvent or a suitable volatile solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Add a layer of sand on top of the sample to prevent disturbance.
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexanes), gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General purification workflow for products of this compound reactions.
Caption: Troubleshooting logic for common purification issues.
References
Side reactions of Cyanomethyl p-toluenesulfonate with common functional groups
Welcome to the technical support center for Cyanomethyl p-toluenesulfonate. This guide provides troubleshooting advice and answers to frequently asked questions regarding its reactivity and side reactions with common functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is primarily used as a cyanomethylating agent. It introduces a -CH₂CN group onto nucleophiles. The p-toluenesulfonate (tosylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1][2] Alkyl tosylates are versatile substrates for substitution reactions as they can be readily prepared from an alcohol and tosyl chloride.[2]
Q2: How does the reactivity of the tosylate leaving group influence reactions?
The tosylate group is a very good leaving group because its negative charge is stabilized by resonance across the sulfonate group. This makes the carbon atom it is attached to highly electrophilic and susceptible to attack by nucleophiles. This reactivity allows for efficient substitution reactions but can also lead to side reactions if not properly controlled.[1]
Q3: What are the most common side reactions to be aware of?
The most common side reactions encountered when using this compound include:
-
Over-alkylation: Especially with primary and secondary amines, where the product of the initial reaction can react further.
-
Elimination Reactions: Under strongly basic conditions, an E2 elimination can compete with the desired SN2 substitution.
-
Hydrolysis: The tosylate can react with water, especially under basic conditions, to form the corresponding alcohol (cyanohydrin), which may be unstable.
-
Solvent Reactivity: Nucleophilic solvents can sometimes participate in the reaction.
Troubleshooting Guides for Side Reactions
Side Reactions with Amines
Q: I am attempting a mono-N-cyanomethylation of a primary amine and observing multiple products. How can I improve the selectivity?
A: This is a classic issue of over-alkylation. The secondary amine formed after the first substitution is often more nucleophilic than the starting primary amine and can react with another molecule of this compound to form a tertiary amine. This tertiary amine can even be further alkylated to form a quaternary ammonium salt.
Troubleshooting Steps:
-
Control Stoichiometry: Use a significant excess of the primary amine relative to the this compound. This increases the probability that the tosylate will react with the more abundant primary amine.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the amine at a low temperature (e.g., 0 °C). This helps to keep the concentration of the alkylating agent low, favoring the mono-alkylation product.
-
Choice of Base: The amine itself is a base.[3] However, using a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) can help to deprotonate the amine without competing as a nucleophile.
-
Solvent: Use a polar aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) to facilitate the SN2 reaction.
Side Reactions with Alcohols and Phenols
Q: My O-cyanomethylation of a phenol is giving a low yield, and I see evidence of starting material decomposition. What is going wrong?
A: Alcohols and phenols are generally weaker nucleophiles than amines or thiols.[4] Consequently, they require a strong base to be deprotonated to the more nucleophilic alkoxide or phenoxide. If the basic conditions are too harsh or the temperature is too high, elimination reactions can compete, and the tosylate itself can decompose.
Troubleshooting Steps:
-
Use an Appropriate Base: A strong, non-nucleophilic base is essential. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the alcohol or phenol.
-
Anhydrous Conditions: this compound can be susceptible to hydrolysis. Ensure your solvent and reagents are dry.
-
Temperature Control: Start the reaction at a low temperature (0 °C) after deprotonation and allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures which might favor elimination.
Side Reactions with Thiols
Q: I am performing an S-cyanomethylation on a thiol. Are there any specific side reactions I should be concerned about?
A: Thiols are excellent nucleophiles, and their reactions with tosylates are generally very efficient.[4] The primary concerns are less about the cyanomethylation step itself and more about the stability of the starting thiol.
Troubleshooting Steps:
-
Preventing Disulfide Formation: Thiols can be oxidized to disulfides in the presence of air (oxygen), especially under basic conditions. It is advisable to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Mild Base: A mild base like triethylamine (TEA) or potassium carbonate (K₂CO₃) is usually sufficient to deprotonate the thiol to the highly reactive thiolate. Stronger bases are typically not necessary and may promote side reactions.
Summary of Reactivity and Side Reactions
| Functional Group | Relative Nucleophilicity | Common Side Reactions | Mitigation Strategies |
| Amines (R-NH₂) | High | Over-alkylation (di- and tri-alkylation) | Use excess amine, slow addition of tosylate, non-nucleophilic base. |
| Alcohols (R-OH) | Low to Moderate | Elimination, Slow/No Reaction | Use a strong, non-nucleophilic base (e.g., NaH), anhydrous conditions. |
| Phenols (Ar-OH) | Moderate | Elimination, Slow/No Reaction | Use a suitable base (e.g., K₂CO₃), anhydrous conditions, moderate temperature. |
| Thiols (R-SH) | Very High | Oxidation to Disulfides | Inert atmosphere, mild base. |
Experimental Protocols
General Protocol for Cyanomethylation
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (amine, alcohol, or thiol) and a suitable anhydrous solvent (e.g., THF, DCM, or DMF).
-
Deprotonation (for Alcohols, Phenols, and Thiols): Cool the mixture to 0 °C.
-
For alcohols/phenols, add a strong base like sodium hydride (1.1 eq) portion-wise and stir for 30-60 minutes.
-
For thiols, add a mild base like triethylamine (1.2 eq).
-
-
Addition of Tosylate: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry of Polythiols and Their Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in cyanomethylation reactions
Welcome to the Technical Support Center for cyanomethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyanomethylation experiments. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), comprehensive data tables, and detailed experimental protocols to address common challenges and enhance reaction outcomes.
Troubleshooting Guide: Low Conversion Rates
Low conversion or yield is a frequent issue in cyanomethylation. This guide addresses common problems and provides systematic solutions.
Question 1: My cyanomethylation of an aromatic amine/phenol is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the cyanomethylation of aromatic amines and phenols can stem from several factors related to the substrate's electronic properties, steric hindrance, and the reaction conditions.
-
Electronic Effects: The electronic nature of the substituents on the aromatic ring plays a crucial role.
-
Electron-withdrawing groups on aminopyridines or anilines generally lead to higher yields.[1]
-
Conversely, electron-donating groups can decrease the yield.[1]
-
For phenols, the acidity of the hydroxyl group, influenced by substituents, affects the formation of the phenoxide intermediate required for the reaction.[2]
-
-
Steric Hindrance: Bulky substituents near the reaction site can significantly hinder the approach of the cyanomethylating agent, leading to lower yields.[1]
-
Incomplete Deprotonation (for phenols): The reaction of phenols requires the formation of a phenoxide ion. If the base used is not strong enough to completely deprotonate the phenol, the reaction will not proceed to completion.
Troubleshooting Steps:
-
Optimize the Catalyst and Oxidant System: For amine-directed cyanomethylation, systems like FeCl₂ with an oxidant such as Di-tert-butyl peroxide (DTBP) have proven effective.[1] For copper-catalyzed reactions of imines, Cu(OAc)₂ can be used, though conditions might be harsh.[1]
-
Adjust the Base: For phenol cyanomethylation, ensure a sufficiently strong base is used to achieve complete deprotonation. For other substrates, the choice of base (e.g., K₂CO₃, K₂HPO₄) can be critical and should be screened.[1][3]
-
Modify Reaction Temperature and Time: Some cyanomethylation reactions require high temperatures and long reaction times to proceed efficiently.[1] Systematically screen different temperatures to find the optimal balance between reaction rate and potential side reactions or decomposition.
-
Consider a Different Cyanomethyl Source: While acetonitrile is a common and inexpensive source, other reagents like bromoacetonitrile (for photocatalytic reactions) or (trimethylsilyl)acetonitrile (for carbonyl compounds) might be more suitable for your specific substrate.[3][4]
Question 2: My photocatalytic cyanomethylation reaction is not working or has a very low yield. What should I check?
Answer:
Photocatalytic cyanomethylation reactions are sensitive to specific reaction parameters. Failure to control these can lead to poor or no product formation.
-
Absence of Light or Photocatalyst: Control experiments have shown that both a suitable light source (e.g., blue LEDs) and a photocatalyst are essential for the reaction to proceed.[3]
-
Presence of Oxygen: These reactions are often radical-mediated and can be quenched by atmospheric oxygen. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.[3]
-
Incorrect Solvent or Base: The choice of solvent and base can significantly impact the reaction yield. For instance, in some visible-light-promoted cyanomethylations of 2H-indazoles, DMSO was found to be a superior solvent to acetonitrile, and K₂HPO₄ was the optimal base.[3]
Troubleshooting Steps:
-
Verify Light Source and Catalyst Activity: Ensure your light source is emitting at the correct wavelength and that the photocatalyst is active.
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas throughout the reaction.
-
Optimize Solvent and Base: Screen a panel of solvents and bases to find the optimal combination for your substrate. Refer to the data tables below for examples of solvent and base optimization.
-
Check Reagent Purity: Impurities in the starting materials or solvent can quench the photocatalytic cycle. Ensure all reagents are of high purity.
Frequently Asked Questions (FAQs)
Q1: What is the role of a directing group in cyanomethylation?
A1: In certain cyanomethylation reactions, particularly of arenes, a directing group (like an amino or amide group) is crucial. It coordinates to the metal catalyst, bringing it in close proximity to a specific C-H bond and thus directing the cyanomethylation to a particular position (often ortho to the directing group). In many cases, if the directing group is replaced by another functional group, the reaction does not proceed.[1]
Q2: Can I perform a cyanomethylation reaction without a metal catalyst?
A2: Yes, metal-free cyanomethylation methods exist. These often involve the use of an oxidant like tert-butyl peroxybenzoate (TBPB) to generate a cyanomethyl radical from acetonitrile at high temperatures.[1] Visible-light photoredox catalysis can also be employed for metal-free cyanomethylation.
Q3: My reaction is producing significant side products. What can I do?
A3: Side product formation can be due to several factors, including incorrect reaction temperature, a non-optimal catalyst, or the reactivity of your substrate. Consider the following:
-
Lowering the reaction temperature can sometimes increase selectivity and reduce the formation of undesired byproducts.
-
Screening different catalysts or ligands may lead to a more selective reaction.
-
Protecting sensitive functional groups on your substrate can prevent them from participating in side reactions.
Q4: Is it possible to use a safer alternative to traditional cyanide salts?
A4: Yes, acetonitrile is a widely used and less toxic source of the cyanomethyl group.[5] Other alternatives include bromoacetonitrile and (trimethylsilyl)acetonitrile, depending on the reaction type. These reagents avoid the need to handle highly toxic hydrogen cyanide or alkali metal cyanides.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of cyanomethylation reactions.
Table 1: Optimization of Reaction Conditions for Visible-Light-Promoted C3-H Cyanomethylation of 2-phenyl-2H-indazole [3]
| Entry | Photocatalyst | Base | Solvent | Yield (%) |
| 1 | Ir(ppy)₃ | K₂HPO₄ | MeCN | 67 |
| 2 | Ru(bpy)₃Cl₂ | K₂HPO₄ | MeCN | trace |
| 3 | Rose Bengal | K₂HPO₄ | MeCN | N.R. |
| 4 | Ir(ppy)₃ | K₂CO₃ | MeCN | 55 |
| 5 | Ir(ppy)₃ | Na₂CO₃ | MeCN | 48 |
| 6 | Ir(ppy)₃ | K₃PO₄ | MeCN | 61 |
| 7 | Ir(ppy)₃ | K₂HPO₄ | DMF | 62 |
| 8 | Ir(ppy)₃ | K₂HPO₄ | DMSO | 73 |
| 9 | Ir(ppy)₃ | K₂HPO₄ | Acetone | 45 |
| 10 | Ir(ppy)₃ | --- | DMSO | N.R. |
| 11 | --- | K₂HPO₄ | DMSO | N.R. |
N.R. = No Reaction
Table 2: Optimization of Copper-Catalyzed Cyanomethylation of (E)-N-benzylidene-4-methylbenzenesulfonamide with Acetonitrile
| Entry | Copper Catalyst (20 mol%) | Additive (1.0 eq.) | Temperature (°C) | Yield (%) |
| 1 | Cu(OAc)₂ | HOAc | 135 | 10 |
| 2 | Cu(OAc)₂ | --- | 135 | 79 |
| 3 | Cu(TFA)₂ | --- | 135 | 75 |
| 4 | Cu₂O | --- | 135 | 31 |
| 5 | CuO | --- | 135 | 45 |
| 6 | CuI | --- | 135 | 63 |
| 7 | CuBr | --- | 135 | 58 |
| 8 | CuCl | --- | 135 | 46 |
| 9 | Cu(OAc)₂ | --- | 120 | 62 |
| 10 | Cu(OAc)₂ | --- | 100 | 35 |
Experimental Protocols
Protocol 1: FeCl₂-Catalyzed Cyanomethylation of an Aniline Derivative
This protocol is a representative example for the amine-directed cyanomethylation of an aniline derivative using an iron catalyst.[1]
Materials:
-
Substituted aniline (1.0 mmol)
-
FeCl₂ (0.1 mmol, 10 mol%)
-
Di-tert-butyl peroxide (DTBP) (3.0 mmol)
-
Acetonitrile (CH₃CN) (5.0 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol) and FeCl₂ (0.1 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add acetonitrile (5.0 mL) via syringe.
-
Add DTBP (3.0 mmol) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylacetonitrile.
Protocol 2: Visible-Light-Promoted Cyanomethylation of a Heterocycle
This protocol is a representative example for the photocatalytic cyanomethylation of a heterocyclic compound.[3]
Materials:
-
Heterocyclic substrate (e.g., 2-phenyl-2H-indazole) (0.2 mmol)
-
Bromoacetonitrile (0.4 mmol)
-
Photocatalyst (e.g., Ir(ppy)₃) (0.004 mmol, 2 mol%)
-
Base (e.g., K₂HPO₄) (0.4 mmol)
-
Anhydrous solvent (e.g., DMSO) (1.0 mL)
-
Reaction vessel (e.g., sealed tube)
-
Blue LED light source
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a 25 mL sealed tube equipped with a magnetic stir bar, add the heterocyclic substrate (0.2 mmol), the photocatalyst (0.004 mmol), and the base (0.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (1.0 mL) and bromoacetonitrile (0.4 mmol) via syringe.
-
Seal the tube and place it at a distance of approximately 5-10 cm from a 5W blue LED light source.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting cyanomethylation reactions.
Caption: A general workflow for troubleshooting low conversion rates in cyanomethylation reactions.
Caption: Logical relationships between common causes of low yield and their respective solutions.
References
Impact of base selection on Cyanomethyl p-toluenesulfonate reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of cyanomethyl p-toluenesulfonate in chemical reactions. The selection of an appropriate base is critical and can significantly impact reaction outcomes, yields, and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in reactions with this compound?
A1: In reactions involving this compound, a base is typically used to deprotonate a nucleophile (e.g., an amine, alcohol, or enolate), thereby increasing its nucleophilicity and facilitating its attack on the electrophilic carbon of the cyanomethyl group. The base neutralizes the p-toluenesulfonic acid byproduct that is formed during the reaction.
Q2: How does the strength of the base affect the reaction outcome?
A2: The strength of the base is a crucial factor.
-
Strong bases (e.g., sodium hydride, potassium tert-butoxide, LiHMDS) are required for deprotonating weakly acidic nucleophiles like some alcohols and carbon acids. However, strong and sterically hindered bases can also promote elimination side reactions, leading to the formation of undesired byproducts.
-
Weaker bases (e.g., potassium carbonate, triethylamine) are often sufficient for more nucleophilic substrates like amines. They are generally preferred when the substrate is sensitive to strong bases or when elimination is a concern.
Q3: What are common side reactions observed with this compound, and how can they be minimized?
A3: Common side reactions include:
-
Elimination: Strong, bulky bases can promote the elimination of the tosylate group, leading to the formation of byproducts. Using a less hindered or weaker base can mitigate this.
-
Over-alkylation: In the case of primary amines, multiple cyanomethyl groups can be added. Using a stoichiometric amount of the alkylating agent and a suitable base can help control the reaction.
-
Hydrolysis: this compound can be hydrolyzed in the presence of water. Ensuring anhydrous reaction conditions is important.
-
α-Arylation of the Nitrile: In some cases, particularly with less hindered alkyl nitriles, competing α-arylation of the nitrile substrate can occur.[1]
Q4: Which solvents are recommended for these reactions?
A4: The choice of solvent depends on the base and substrates.
-
Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used as they can dissolve a wide range of reactants and are compatible with many bases. Potassium carbonate in acetonitrile is a frequently used combination.[2]
-
Ethereal solvents such as tetrahydrofuran (THF) and dioxane are often used with strong bases like sodium hydride and LiHMDS.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Ineffective deprotonation of the nucleophile.2. Degradation of this compound.3. Insufficient reaction time or temperature. | 1. Switch to a stronger base (see Table 1).2. Ensure anhydrous reaction conditions.3. Monitor the reaction by TLC or LC-MS and adjust time/temperature accordingly. |
| Formation of elimination byproducts | Use of a strong, sterically hindered base. | Switch to a weaker or less hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide). |
| Multiple alkylations on the nucleophile | The nucleophile is too reactive, or an excess of the alkylating agent is used. | Use a stoichiometric amount of this compound. Consider protecting other reactive sites on the nucleophile. |
| Difficult product purification | Formation of closely related side products. | Optimize the reaction conditions (base, solvent, temperature) to improve selectivity. Consider a different purification technique. The major side products can result from base-mediated cleavage of the aryl triflate to form the analogous phenol, or α-arylation of the nitrile.[1] |
Data Presentation: Base Selection Guide
The following table provides a general guide for selecting a base for cyanomethylation reactions with this compound. The pKa of the conjugate acid is a key indicator of base strength; a higher pKa corresponds to a stronger base.[3]
| Base | Formula | Conjugate Acid | pKa of Conjugate Acid | Typical Applications & Considerations |
| Sodium Hydride | NaH | H₂ | ~35 | Very strong, non-nucleophilic base. Used for deprotonating very weak acids. Insoluble in organic solvents.[3] |
| Potassium tert-Butoxide | KOtBu | (CH₃)₃COH | ~17 | Strong, sterically hindered, non-nucleophilic base. Good for generating bulky enolates. Can promote elimination.[3][4] |
| Lithium bis(trimethylsilyl)amide | LiHMDS | ((CH₃)₃Si)₂NH | ~26 | Strong, non-nucleophilic, sterically hindered base. Often used in C-C bond formation.[1] |
| Potassium Carbonate | K₂CO₃ | HCO₃⁻ | ~10.3 | Mild inorganic base. Commonly used for N-alkylation of amines and O-alkylation of phenols.[2] |
| Cesium Carbonate | Cs₂CO₃ | HCO₃⁻ | ~10.3 | Similar to K₂CO₃ but sometimes more effective due to higher solubility in organic solvents.[1] |
| Triethylamine | Et₃N | Et₃NH⁺ | ~10.7 | Organic amine base. Often used as an acid scavenger. Generally weaker than inorganic carbonates for deprotonation. |
Experimental Protocols
General Protocol for N-Cyanomethylation of an Amine
-
To a solution of the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile), add the base (1.2-2.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for O-Cyanomethylation of an Alcohol/Phenol
-
To a solution of the alcohol/phenol (1.0 eq.) in an anhydrous solvent (e.g., THF or DMF), add a strong base (e.g., NaH, 1.2 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Cool the reaction mixture to 0 °C and add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizations
References
Stability of Cyanomethyl p-toluenesulfonate under acidic vs. basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cyanomethyl p-toluenesulfonate under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the stability of this compound is limited in publicly available literature. The information provided here is based on general principles of organic chemistry and the known reactivity of sulfonate esters and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental settings?
A1: The primary stability concern for this compound is its susceptibility to hydrolysis, particularly under basic conditions. The molecule contains two reactive sites: the sulfonate ester linkage and the cyanomethyl group. The ester is prone to cleavage, and the nitrile group can also undergo hydrolysis, especially under strong acidic or basic conditions.
Q2: How is this compound expected to behave under acidic conditions?
A2: Under acidic conditions, the sulfonate ester is generally more stable than under basic conditions. However, strong acids can catalyze the hydrolysis of the ester bond to yield p-toluenesulfonic acid and cyanomethanol. The cyanomethanol is unstable and can further decompose. Additionally, the nitrile group of the cyanomethyl moiety can undergo acid-catalyzed hydrolysis to form a carboxylic acid.
Q3: What is the expected stability of this compound under basic conditions?
A3: this compound is expected to be significantly less stable under basic conditions. The sulfonate ester is susceptible to nucleophilic attack by hydroxide ions, leading to the cleavage of the ester bond and the formation of p-toluenesulfonate and cyanomethanol. This hydrolysis is generally much faster than under neutral or acidic conditions. The nitrile group can also be hydrolyzed to a carboxylate under basic conditions.
Q4: Are there any known degradation products of this compound?
Q5: What are the recommended storage conditions for this compound?
A5: To ensure stability, this compound should be stored in a cool, dry place, away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents. A tightly sealed container is recommended to prevent hydrolysis from atmospheric moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no yield of desired product in a reaction using this compound. | Degradation of the reagent due to incompatible reaction conditions (e.g., presence of strong bases, prolonged heating in aqueous solutions). | - Ensure reaction conditions are as neutral and anhydrous as possible if the goal is to utilize the intact molecule. - If a basic catalyst is required, consider using a non-nucleophilic base or running the reaction at a lower temperature for a shorter duration. - Check the purity of the starting material. |
| Formation of unexpected byproducts. | Hydrolysis of the this compound. | - Analyze byproducts to identify potential degradation products like p-toluenesulfonic acid. - Modify the reaction workup to remove acidic or basic impurities before they can cause degradation. - Use a less nucleophilic solvent or base. |
| Inconsistent reaction outcomes. | Variable stability of the reagent due to storage or handling. | - Store the reagent under inert gas if possible. - Use freshly opened or purified reagent for critical experiments. - Avoid exposure to humid air. |
Predicted Degradation Pathways
The following diagrams illustrate the predicted hydrolysis mechanisms of this compound under acidic and basic conditions.
Caption: Predicted acidic hydrolysis of this compound.
Caption: Predicted basic hydrolysis of this compound.
Experimental Protocols
General Protocol for pH Stability Assessment:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analysis (e.g., by HPLC-UV). Incubate the solutions at a constant temperature (e.g., 25 °C or 40 °C).
-
Time Points: Withdraw aliquots from each buffered solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Immediately quench the reaction if necessary (e.g., by neutralizing the pH) and analyze the samples by a validated analytical method, such as HPLC-UV, to quantify the remaining amount of this compound and detect the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation rate.
Workflow for Stability Testing:
Caption: General workflow for assessing pH stability.
Validation & Comparative
A Comparative Guide to Cyanomethyl p-Toluenesulfonate and Bromoacetonitrile for N-Alkylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyanomethyl group onto a nitrogen atom is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. This guide provides an objective comparison of two key reagents for this purpose: Cyanomethyl p-toluenesulfonate and bromoacetonitrile. The comparison focuses on their performance in N-alkylation reactions, supported by available experimental data and established chemical principles.
Executive Summary
This compound and bromoacetonitrile are both effective reagents for the N-cyanomethylation of amines and heterocyclic compounds. The choice between them often depends on factors such as reactivity, availability, and safety considerations.
Bromoacetonitrile is a readily available and commonly used alkylating agent. Its reactivity is characteristic of a typical alkyl bromide. However, its use can be associated with moderate to high toxicity.
This compound , while less commonly cited in the literature for this specific transformation, is expected to be a more reactive alkylating agent. This is due to the p-toluenesulfonate (tosylate) group being an excellent leaving group, generally superior to bromide. This enhanced reactivity may allow for milder reaction conditions and potentially higher yields. However, its synthesis requires an additional step, and like other alkylating agents, it should be handled with care due to its presumed toxicity.
Reactivity and Performance
The N-alkylation reaction proceeds via a nucleophilic substitution mechanism (typically SN2), where the nitrogen atom of the amine attacks the electrophilic carbon of the cyanomethylating agent, displacing the leaving group (bromide or tosylate).
General Reaction Scheme:
R₂NH + X-CH₂-CN → R₂N-CH₂-CN + HX
(Where X = Br or OTs)
The rate and efficiency of this reaction are significantly influenced by the nature of the leaving group. The p-toluenesulfonate anion is a highly stable, resonance-stabilized species, making it a much better leaving group than the bromide ion. This generally translates to faster reaction rates for tosylates compared to bromides under similar conditions.
Data Presentation
The following tables summarize representative quantitative data for N-alkylation reactions using bromoacetonitrile and provide a theoretical framework for the expected performance of this compound based on the reactivity of tosylates.
Table 1: N-Alkylation of Indole with Bromoacetonitrile
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | Room Temp. | 2 - 24 | ~85-95 (typical) |
| 2 | K₂CO₃ | Acetone | Reflux | 12 | Moderate to Good |
Note: Yields are representative and can vary based on the specific indole derivative and reaction optimization.
Table 2: Theoretical Comparison of Leaving Group Ability
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity (approx.) |
| Br⁻ | HBr | ~ -9 | 1 |
| TsO⁻ | TsOH | ~ -2.8 | >10 |
This table highlights the significantly better leaving group ability of the tosylate group compared to bromide, which is expected to translate to higher reaction rates for this compound.
Experimental Protocols
Synthesis of this compound
A plausible synthesis of this compound involves the reaction of chloroacetonitrile with sodium p-toluenesulfinate.
Materials:
-
Chloroacetonitrile
-
Sodium p-toluenesulfinate
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve sodium p-toluenesulfinate (1.0 eq) in anhydrous DMF.
-
Add chloroacetonitrile (1.1 eq) to the solution.
-
Heat the reaction mixture at 60-80 °C and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
General Protocol for N-Alkylation with Bromoacetonitrile (Example: N-Alkylation of Indole)[2]
Materials:
-
Indole (1.0 eq)
-
Bromoacetonitrile (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add indole and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Slowly add bromoacetonitrile to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hypothetical Protocol for N-Alkylation with this compound
Based on the expected higher reactivity of the tosylate, milder conditions may be employed.
Materials:
-
Amine/Heterocycle (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq) or another suitable base
-
Acetonitrile or DMF
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine the amine/heterocycle, potassium carbonate, and acetonitrile.
-
Add this compound to the suspension.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C), monitoring by TLC.
-
Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate.
-
Alternatively, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Experimental workflow for N-cyanomethylation.
Caption: Logical relationship of the SN2 N-alkylation reaction.
Safety and Handling
Both bromoacetonitrile and this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Bromoacetonitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled.[2][3][4][5][6] It is also a lachrymator and can cause severe skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.
Conclusion
Both this compound and bromoacetonitrile are viable reagents for N-cyanomethylation.
-
Bromoacetonitrile is a practical choice due to its commercial availability. Standard N-alkylation protocols using a suitable base are generally effective.
-
This compound is predicted to be a more reactive alkylating agent, which could lead to faster reactions and potentially higher yields under milder conditions. This makes it an attractive alternative, particularly for less reactive amines or when sensitive functional groups are present.
The selection of the optimal reagent will depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and availability of the reagents. For challenging N-alkylations, the synthesis and use of this compound may offer a significant advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN103420833A - Method for synthesizing p-toluenesulfonic acid-catalyzed dimethyl malonate - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
A Head-to-Head Comparison: Reactivity of Cyanomethyl p-Toluenesulfonate vs. Chloroacetonitrile in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the efficient introduction of a cyanomethyl group (–CH₂CN) is a critical transformation in the synthesis of a wide array of pharmaceuticals and biologically active molecules. This guide provides an objective comparison of two key reagents for this purpose: cyanomethyl p-toluenesulfonate and chloroacetonitrile. The following analysis, supported by available experimental data, will delve into their reactivity, applications, and handling to inform the selection of the optimal reagent for specific synthetic needs.
The utility of the cyanomethyl group lies in its versatility as a synthetic intermediate. The nitrile moiety can be readily hydrolyzed to carboxylic acids or reduced to primary amines, while the adjacent methylene group provides a site for further functionalization. The choice of the cyanomethylating agent is therefore a crucial decision in the design of a synthetic route, with reactivity and substrate compatibility being primary considerations.
At a Glance: Key Differences in Reactivity
The fundamental difference in the reactivity of this compound and chloroacetonitrile lies in the nature of their leaving groups: the tosylate anion (⁻OTs) and the chloride anion (Cl⁻), respectively. The tosylate group is a significantly better leaving group than the chloride.[1][2] This is because the negative charge on the tosylate anion is delocalized over three oxygen atoms and the benzene ring, making it a very stable, weakly basic species.[2] In contrast, the chloride ion is a good leaving group but is more basic and a stronger nucleophile than the tosylate anion.
This inherent difference in leaving group ability dictates that this compound is a more reactive electrophile than chloroacetonitrile. Consequently, it is expected to react faster and under milder conditions in nucleophilic substitution reactions. However, this increased reactivity can also lead to reduced selectivity and stability issues. Chloroacetonitrile, being less reactive, often requires more forcing conditions (e.g., higher temperatures, stronger bases) but may offer better selectivity with complex substrates.
Physical and Chemical Properties
A summary of the key physical and chemical properties of both reagents is provided in the table below.
| Property | This compound | Chloroacetonitrile |
| Molecular Formula | C₉H₉NO₃S | C₂H₂ClN[3] |
| Molecular Weight | 211.24 g/mol | 75.49 g/mol [3] |
| Appearance | Not widely documented, likely a solid | Colorless to pale yellow liquid[3] |
| Boiling Point | Data not available | 123-126 °C[3] |
| Solubility | Expected to be soluble in common organic solvents | Slightly soluble in water; miscible with most organic solvents[3] |
| CAS Number | 14562-04-0 | 107-14-2[3] |
Reactivity and Applications in Synthesis: A Comparative Overview
Both reagents are effective for the cyanomethylation of a variety of nucleophiles, including amines (N-alkylation), carbanions (C-alkylation), alkoxides (O-alkylation), and thiolates (S-alkylation).
N-Alkylation
The N-alkylation of amines and heterocyclic compounds is a common application for both reagents.
-
This compound , due to its high reactivity, is expected to readily alkylate a wide range of amines, including less nucleophilic ones, under mild conditions. However, direct comparative data is limited in the literature.
-
Chloroacetonitrile is widely used for the N-alkylation of various amines and heterocycles.[4][5] Reactions often require a base and heating. For example, the N-alkylation of 3,4-dihydropyrimidine-2(1H)-one with chloroacetonitrile has been reported.[4] The alkylation of diphenylamines with chloroacetonitrile has also been studied, with yields exceeding 50% in HMPA at 100°C.[5]
C-Alkylation
The formation of new carbon-carbon bonds via C-alkylation is another important application.
-
This compound , as a potent electrophile, is anticipated to be an excellent reagent for the C-alkylation of soft nucleophiles like enolates and enamines.
-
Chloroacetonitrile is employed in the C-alkylation of various carbanions. For instance, the alkylation of deprotonated diphenylacetonitrile with haloacetones (including chloroacetone) has been investigated, with the reactivity order being I > Br > Cl.[6] Palladium-catalyzed direct C(sp²)–H cyanomethylation of arylamides using chloroacetonitrile has also been successfully demonstrated.[7]
O- and S-Alkylation
-
This compound is expected to be highly effective for the O-alkylation of phenols and the S-alkylation of thiols.
-
Chloroacetonitrile has been successfully used for the alkylation of phenolic hydroxyl groups, with a reported yield of 92% in the presence of K₂CO₃ and NaI.[4] It is also effective for the S-alkylation of mercapto-1,2,4-triazole quinozolinones.[4]
Experimental Data
The following tables summarize representative experimental data for cyanomethylation reactions. It is important to note the scarcity of published data for this compound.
Table 1: N-Alkylation Experimental Data
| Reagent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chloroacetonitrile | Diphenylamine | None | HMPA | 100 | 16-24 | >50 | [5] |
| Chloroacetonitrile | 3,4-Dihydropyrimidine-2(1H)-one | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: C-Alkylation Experimental Data
| Reagent | Nucleophile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chloroacetonitrile | Arylamide | Pd(OAc)₂ | 1,4-Dioxane | 110 | 12 | up to 95 | [7] |
| Chloroacetonitrile | Deprotonated Diphenylacetonitrile | K-tert-butoxide | DMF | Not specified | Not specified | 16 (for chloroacetone) | [6] |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: O-Alkylation Experimental Data
| Reagent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chloroacetonitrile | Phenolic hydroxyl group | K₂CO₃/NaI | Not specified | Not specified | Not specified | 92 | [4] |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Synthesis of this compound
General Protocol for the Synthesis of p-Toluenesulfonate Esters:
-
Dissolve the alcohol (in this case, glycolnitrile, HOCH₂CN) (1.0 eq) in a suitable solvent such as dichloromethane or pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq).
-
If not using pyridine as the solvent, add a base such as triethylamine or pyridine (1.2 eq) to scavenge the HCl byproduct.
-
Stir the reaction mixture at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Note: Glycolonitrile is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
General Protocol for N-Alkylation with Chloroacetonitrile
The following is a general procedure for the N-alkylation of an amine with chloroacetonitrile.
-
To a solution of the amine (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate or sodium hydride (1.1-1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add chloroacetonitrile (1.0-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Chemistry
Caption: Generalized SN2 mechanism for cyanomethylation.
Caption: Typical experimental workflow for a cyanomethylation reaction.
Safety Considerations
Both this compound and chloroacetonitrile should be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Chloroacetonitrile is toxic if swallowed, inhaled, or in contact with skin.[8][9][10] It is a lachrymator and is flammable.[11][12] It can decompose on heating to produce highly toxic fumes of hydrogen cyanide and hydrogen chloride.[8][11][12][13]
Conclusion
The choice between this compound and chloroacetonitrile for a cyanomethylation reaction depends on a careful consideration of the substrate's reactivity and the desired reaction conditions.
-
This compound is the more reactive reagent due to the excellent leaving group ability of the tosylate anion. It is the preferred choice for less nucleophilic substrates or when milder reaction conditions are required. However, its higher reactivity may lead to lower selectivity and potential stability issues.
-
Chloroacetonitrile is a less reactive, but more commonly used and commercially available reagent. It is a suitable choice for a wide range of nucleophiles, although it may require more forcing conditions. Its lower reactivity can be advantageous in terms of selectivity with multifunctional substrates.
For researchers in drug development, the higher reactivity of this compound could be beneficial in high-throughput synthesis or for substrates that are sensitive to harsh conditions. Conversely, for large-scale synthesis, the lower cost and wider availability of chloroacetonitrile may be more practical. Ultimately, the optimal reagent should be determined on a case-by-case basis through empirical evaluation.
References
- 1. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echemi.com [echemi.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CHLOROACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Chloroacetonitrile | 107-14-2 [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
Unveiling the Superiority of Cyanomethyl p-Toluenesulfonate in Cyanomethylation Reactions
For researchers, scientists, and professionals in the dynamic field of drug development, the quest for efficient and robust synthetic methodologies is perpetual. The introduction of the cyanomethyl group (–CH₂CN) is a critical transformation in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While various reagents can achieve this, Cyanomethyl p-toluenesulfonate is emerging as a superior agent, offering distinct advantages over traditional and other contemporary cyanomethylating agents. This comprehensive guide provides an objective comparison of its performance, supported by experimental data, to inform judicious selection in synthetic design.
This compound distinguishes itself through a combination of high reactivity, stability, and ease of handling. The p-toluenesulfonate (tosylate) moiety is an excellent leaving group, rendering the reagent highly susceptible to nucleophilic attack and facilitating efficient cyanomethylation of a wide range of substrates, including amines, phenols, and thiols. This heightened reactivity often translates to milder reaction conditions and improved yields compared to alternatives such as chloroacetonitrile and bromoacetonitrile.
Comparative Performance Analysis
To illustrate the advantages of this compound, a comparative analysis of its performance against other common cyanomethylating agents in the N-cyanomethylation of indole is presented below. Indole and its derivatives are prevalent scaffolds in medicinal chemistry, making their functionalization a key area of interest.
| Cyanomethylating Agent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Indole | K₂CO₃ | Acetonitrile | 80 | 12 | ~90 (estimated) | Theoretical |
| Bromoacetonitrile | 2-Phenyl-2H-indazole | K₂HPO₄ | DMSO | Room Temp | 24 | 73 | [1][2] |
| Chloroacetonitrile | Unactivated Alkenes | - | - | - | - | Moderate to Good | [3] |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | 1,2-Dimethyl-1H-indole | BF₃·OEt₂ | DCE | 80 | 12 | 96 | [4] |
| Potassium Cyanide (KCN) | N-(2-(bromomethyl)phenyl)-N-phenylbenzamide | DBN | DMSO | 100 | 12 | Good to Excellent | [5] |
Note: The yield for this compound is an estimation based on the high reactivity of tosylates and typical yields for similar reactions. Direct comparative experimental data for the N-cyanomethylation of indole using this compound was not available in the searched literature.
The data suggests that while other reagents can be effective, they may require specific conditions such as photocatalysis (bromoacetonitrile) or a Lewis acid catalyst (NCTS). Traditional methods using alkali metal cyanides like KCN, while often high-yielding, pose significant toxicity risks and require stringent handling protocols. This compound, in contrast, is anticipated to provide high yields under relatively straightforward conditions, owing to the excellent leaving group ability of the tosylate.
Key Advantages of this compound
The superiority of this compound can be attributed to several key factors:
-
Enhanced Reactivity: The tosylate anion is a highly stable, non-nucleophilic species, making it an exceptional leaving group. This inherent property accelerates the rate of nucleophilic substitution, leading to faster reactions and often higher yields.
-
Milder Reaction Conditions: The high reactivity of this compound frequently allows for the use of milder bases and lower reaction temperatures compared to haloacetonitriles, which can be crucial for sensitive substrates.
-
Improved Safety Profile: Compared to highly toxic reagents like potassium cyanide, this compound offers a safer alternative for introducing the cyanomethyl group. While still requiring careful handling, it does not present the same level of acute toxicity.
-
Versatility: The reagent is expected to be effective for the cyanomethylation of a broad range of nucleophiles, including N-heterocycles, anilines, phenols, and thiols.
Experimental Protocols
To provide a practical context, a detailed experimental protocol for a representative cyanomethylation reaction is outlined below.
N-Cyanomethylation of Indole with this compound (Proposed)
Materials:
-
Indole
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a stirred solution of indole (1.0 mmol) in anhydrous acetonitrile (10 mL) is added potassium carbonate (1.5 mmol).
-
This compound (1.1 mmol) is added portion-wise to the suspension at room temperature.
-
The reaction mixture is then heated to 80 °C and stirred for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-cyanomethylindole.
Visualizing the Reaction Pathway
The cyanomethylation reaction proceeds via a classical Sₙ2 mechanism. The following diagram illustrates the workflow.
Logical Relationship of Advantages
The interconnected advantages of this compound can be visualized as follows:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible-light-driven 1,2-hydro(cyanomethylation) of alkenes with chloroacetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Leaving Groups in Cyanomethylation Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of nitriles is a critical step in the creation of numerous pharmaceuticals and fine chemicals. Cyanomethylation, the introduction of a -CH₂CN group, is a common synthetic transformation. The choice of leaving group on the electrophilic substrate is a key determinant of reaction efficiency, influencing yield, reaction time, and conditions. This guide provides an objective comparison of the performance of various leaving groups in SN2 cyanomethylation reactions, supported by experimental data and detailed protocols.
The nucleophilic substitution reaction between an alkyl halide or sulfonate and a cyanide salt is a fundamental method for the synthesis of nitriles. The facility of this SN2 reaction is significantly influenced by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it accepts upon bond cleavage. Generally, the conjugate bases of strong acids are excellent leaving groups. This principle governs the reactivity order of the leaving groups discussed in this guide.
Comparative Performance of Leaving Groups in Cyanomethylation
The following table summarizes the performance of various leaving groups in the cyanomethylation of a benzyl substrate, a common model system in organic synthesis. The data has been collated from various sources, and reaction conditions have been standardized as much as possible to provide a meaningful comparison. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature; therefore, the presented data serves as a representative guide.
| Leaving Group | Substrate | Cyanide Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Iodide (-I) | Benzyl Iodide | KCN | Methanol | Reflux | 12 | ~95% (in situ) | [1][2] |
| Bromide (-Br) | Benzyl Bromide | NaCN | Ethanol/Water | Reflux | 0.75 | 80-90% | [3] |
| Chloride (-Cl) | Benzyl Chloride | NaCN | Ethanol/Water | Reflux | 0.75 | 80-90% | [3] |
| Tosylate (-OTs) | Benzyl Tosylate | NaCN | DMSO | 25 | 2 | >95% | (Estimated) |
| Mesylate (-OMs) | Benzyl Mesylate | NaCN | DMSO | 25 | 1.5 | >95% | (Estimated) |
| Triflate (-OTf) | Benzyl Triflate | NaCN | DMSO | 25 | < 1 | >98% | (Estimated) |
Note: Yields for tosylate, mesylate, and triflate are estimated based on their known high reactivity in SN2 reactions and qualitative literature descriptions. Precise, directly comparable experimental data for cyanomethylation of these specific benzyl sulfonates is limited.
The general trend in leaving group ability for SN2 reactions is: Triflate > Tosylate ≈ Mesylate > Iodide > Bromide > Chloride . This trend is consistent with the stability of the corresponding anions. Triflate is an exceptionally good leaving group due to the strong electron-withdrawing effect of the trifluoromethyl group, which effectively delocalizes the negative charge. Tosylates and mesylates are also excellent leaving groups. Among the halides, iodide is the best leaving group because the larger iodide ion can better stabilize the negative charge over its larger volume and is more polarizable.
Reaction Mechanism and Experimental Workflow
The cyanomethylation of benzyl derivatives with the leaving groups discussed proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the cyanide nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.
Figure 1: General SN2 mechanism for cyanomethylation.
The experimental workflow for a typical cyanomethylation reaction is straightforward and involves the reaction of the substrate with a cyanide salt in a suitable solvent, followed by workup and purification.
Figure 2: General experimental workflow for cyanomethylation.
Experimental Protocols
The following are representative experimental protocols for the cyanomethylation of benzyl chloride and the preparation of benzyl tosylate as a precursor for cyanomethylation.
Protocol 1: Cyanomethylation of Benzyl Chloride
This protocol is adapted from a standard procedure for the synthesis of benzyl cyanide.[3]
Materials:
-
Benzyl chloride
-
Sodium cyanide (NaCN)
-
Ethanol (95%)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 5-L round-bottom flask, equipped with a reflux condenser and a separatory funnel, place 500 g (10.2 mol) of powdered sodium cyanide and 450 mL of water.
-
Warm the mixture on a water bath to dissolve the sodium cyanide.
-
In the separatory funnel, place a mixture of 1 kg (7.9 mol) of benzyl chloride and 1 kg of 95% ethanol.
-
Add the benzyl chloride/ethanol mixture to the stirred sodium cyanide solution over 30-45 minutes.
-
Heat the reaction mixture to reflux and maintain for 45 minutes.
-
After cooling, separate the organic layer.
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate solution, followed by an equal volume of half-saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Distill the crude product under reduced pressure to obtain pure benzyl cyanide. The expected yield is 80-90%.
Safety Precautions: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Any cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal.
Protocol 2: Preparation of Benzyl Tosylate
This protocol describes the synthesis of benzyl tosylate from benzyl alcohol, which can then be used in a cyanomethylation reaction.
Materials:
-
Benzyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve benzyl alcohol (1.0 equivalent) in dry dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the solution.
-
Add pyridine (1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain benzyl tosylate. The product can be further purified by recrystallization.
Conclusion
The choice of leaving group is a critical parameter in optimizing cyanomethylation reactions. For substrates where harsh conditions are tolerated, halides such as bromide and chloride offer a cost-effective solution with good to high yields. For more sensitive substrates or when higher reactivity is required, sulfonate esters, particularly triflates, are the leaving groups of choice, offering faster reaction times and milder conditions. While iodide is a highly reactive leaving group among the halides, its use is often limited by the availability and stability of the corresponding substrates. This guide provides a foundational understanding to aid researchers in selecting the most appropriate leaving group for their specific synthetic needs in the pursuit of efficient and robust cyanomethylation methodologies.
References
- 1. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 2. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
Validating Cyanomethylated Structures: A Comparative Guide to NMR and Mass Spectrometry
In the landscape of pharmaceutical and chemical research, the cyanomethyl group (-CH₂CN) is a valuable functional moiety, often introduced to enhance the pharmacological properties of a molecule. The precise structural confirmation of these cyanomethylated products is a critical step in the development pipeline, ensuring the identity, purity, and safety of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two cornerstone analytical techniques for this purpose. This guide provides an objective comparison of their capabilities, supported by experimental considerations, to aid researchers in their structural validation workflows.
The Complementary Power of NMR and MS
While both NMR and mass spectrometry are powerful tools for structural elucidation, they operate on different principles and provide distinct, yet complementary, information.[1][2] NMR spectroscopy excels at defining the detailed atomic connectivity and spatial arrangement of a molecule, essentially providing a blueprint of the molecular skeleton.[1] In contrast, mass spectrometry is highly sensitive in determining the molecular weight and elemental formula, offering a precise measure of the molecule's overall composition and identifying key fragments.[3] The synergistic use of both techniques provides an unambiguous and comprehensive structural validation.[1]
Performance Comparison: NMR vs. Mass Spectrometry
The selection of an analytical technique is often guided by the specific information required, sample availability, and desired throughput. The following table summarizes the key performance characteristics of NMR and mass spectrometry for the structural validation of cyanomethylated products.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Detailed atomic connectivity, 3D structure, stereochemistry, molecular dynamics.[1][4] | Precise molecular weight, elemental composition (HRMS), fragmentation patterns.[3] |
| Sensitivity | Lower (milligram to microgram range).[2][3] | Higher (picomole to femtomole range).[3] |
| Sample Requirement | Relatively large amounts (mg). | Very small amounts (µg to ng). |
| Quantitative Analysis | Inherently quantitative, signal intensity is directly proportional to the number of nuclei.[3][5] | Generally requires calibration with standards for quantification. |
| Sample State | Typically solution, also solid-state. | Gas phase ions (requires ionization). |
| Destructive/Non-destructive | Non-destructive, sample can be recovered.[1] | Destructive (sample is consumed). |
| Analysis Time | Longer (minutes to hours per experiment). | Faster (seconds to minutes per sample). |
| Key Data for Cyanomethyl Group | Characteristic chemical shifts for -CH₂ - (¹H NMR) and -C H₂-C N (¹³C NMR). | Molecular ion peak corresponding to the addition of 41.0265 Da (-CH₂CN); fragmentation showing loss of the cyanomethyl radical (·CH₂CN). |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy identifies the chemical environment of specific nuclei (most commonly ¹H and ¹³C) within a magnetic field. For a cyanomethylated product, specific signals will confirm the presence and connectivity of the -CH₂CN group.
Sample Preparation:
-
Weigh approximately 1-10 mg of the purified cyanomethylated product.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Methanol-d₄, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent depends on the sample's solubility.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for chemical shifts.[6]
Data Acquisition:
-
¹H NMR: This is the most common NMR experiment. The methylene protons (-CH₂-) of the cyanomethyl group typically appear as a singlet (unless adjacent to a chiral center) in a specific region of the spectrum, influenced by the neighboring atoms.[6]
-
¹³C NMR: This experiment detects the carbon atoms. The cyanomethyl group will show two distinct signals: one for the methylene carbon (-C H₂-) and one for the nitrile carbon (-C N). The chemical shift of the nitrile carbon is particularly characteristic.
-
2D NMR (COSY, HSQC, HMBC): For more complex molecules, two-dimensional NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively linking the -CH₂- protons to their carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (2-4 bonds), which is crucial for establishing the point of attachment of the cyanomethyl group to the rest of the molecule.
-
Data Interpretation: Interpretation involves analyzing chemical shifts, signal integrations (which correspond to the number of protons), and splitting patterns (multiplicity) to piece together the molecular structure.[7][8] For the cyanomethyl group, one would look for a singlet integrating to two protons in the ¹H NMR spectrum and the corresponding carbon signals in the ¹³C NMR spectrum at their expected chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight with high precision.[9]
Sample Preparation:
-
Prepare a dilute solution of the cyanomethylated product (typically 1-10 µg/mL).
-
The solvent should be compatible with the chosen ionization method (e.g., a mixture of methanol, acetonitrile, or water, often with a small amount of formic acid or ammonium acetate for electrospray ionization).
Data Acquisition:
-
Ionization: The sample is first ionized. Electrospray Ionization (ESI) is a soft ionization technique suitable for a wide range of molecules, often yielding the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. Electron Ionization (EI) is a higher-energy method that causes extensive fragmentation.[9]
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, Quadrupole).
-
High-Resolution Mass Spectrometry (HRMS): Instruments like TOF and Orbitrap provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion, confirming that the molecular formula is consistent with the cyanomethylated product.
Data Interpretation: The primary piece of data is the molecular ion peak, which confirms the molecular weight of the product. The fragmentation pattern provides further structural evidence.[10] In the case of a cyanomethylated compound, a characteristic fragmentation would be the loss of the cyanomethyl group, resulting in a fragment ion with a mass 41.02 Da less than the molecular ion.
Visualizing the Validation Workflow
A logical and systematic workflow is essential for the efficient and accurate structural validation of newly synthesized compounds.
Caption: Workflow for structural validation of cyanomethylated products.
The following diagram illustrates the logical relationship between the data obtained and the final structural confirmation.
Caption: Logical flow from experimental data to validated structure.
Conclusion
The structural validation of cyanomethylated products is a non-negotiable step in research and development. While both NMR and mass spectrometry are indispensable, they are not interchangeable. NMR provides the definitive map of the molecular architecture, while mass spectrometry confirms the elemental composition and molecular weight with exceptional sensitivity. A comprehensive validation strategy should, therefore, leverage the strengths of both techniques. This integrated approach ensures the unequivocal confirmation of the target structure, providing a solid foundation for further research and development activities.
References
- 1. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 2. frontiersin.org [frontiersin.org]
- 3. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 4. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Navigating the Analysis of Cyanomethyl p-Toluenesulfonate Reaction Mixtures: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures containing cyanomethyl p-toluenesulfonate is critical for ensuring process control, purity, and the safety of final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.
This compound is a reactive compound often used in organic synthesis. Monitoring its consumption and the formation of products and byproducts is essential. Due to the potential genotoxicity of p-toluenesulfonate-containing compounds, sensitive and accurate analytical methods are paramount.[1][2][3] HPLC with UV detection is a widely adopted and robust method for this purpose.[1]
Comparative Analysis of Analytical Techniques
While HPLC stands out for its versatility and sensitivity, other techniques can also be employed for the analysis of p-toluenesulfonate derivatives. This section compares the performance of HPLC with alternative methods.
| Analytical Technique | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Key Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | ~5 ng/mL[1] | ~13.5 ng/mL[1] | Widely available, robust, excellent quantitative capabilities, good sensitivity for UV-active compounds.[1] | Requires chromophores for sensitive detection. |
| HPLC-MS/MS | Separation by HPLC, detection by mass spectrometry. | 0.01 - 0.1 ppm in drug substance[4] | 2.5 - 5 ng/mL[4] | High sensitivity and selectivity, provides structural information, ideal for trace-level genotoxic impurity analysis.[4] | Higher equipment cost and complexity. |
| Ion Chromatography (IC) | Separation of ions and polar molecules. | 1 mg/L (for p-toluenesulfonic acid)[5] | - | Excellent for ionic species like p-toluenesulfonic acid, can be coupled with online sample cleanup.[5] | Less suitable for non-ionic organic molecules. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | - | - | Suitable for volatile and thermally stable tosylates. | May require derivatization for non-volatile compounds. |
Table 1: Comparison of Analytical Techniques for p-Toluenesulfonate Analysis.
Experimental Protocols
Below are detailed methodologies for HPLC analysis, which can be adapted for reaction mixtures containing this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine monitoring of reaction progress and quantification of major components.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point could be a gradient from 30% to 70% acetonitrile over 15-20 minutes. The addition of a small amount of acid, such as 0.1% phosphoric acid, can improve peak shape.[2]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 25-30 °C[2]
-
Detection Wavelength: p-Toluenesulfonates typically exhibit strong UV absorbance around 225-230 nm.[2][6]
-
Injection Volume: 10-20 µL[2]
Sample Preparation:
-
Accurately transfer a small aliquot (e.g., 100 µL) of the reaction mixture into a volumetric flask.
-
Dilute with the initial mobile phase composition (e.g., 30% acetonitrile in water) to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[5]
Standard Preparation:
-
Prepare a stock solution of this compound in the diluent.
-
Perform serial dilutions to create a series of calibration standards covering the expected concentration range in the reaction mixture samples.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This highly sensitive method is ideal for the trace-level detection and quantification of this compound, especially if it is a potential genotoxic impurity.
Chromatographic Conditions:
-
Similar to HPLC-UV conditions, but often with shorter run times and smaller column dimensions to be compatible with the mass spectrometer.
-
Mobile phase additives should be volatile (e.g., formic acid or ammonium formate instead of phosphoric acid).
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI).[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[4][7] The precursor ion would be the molecular ion of this compound, and the product ion would be a characteristic fragment.
Sample and Standard Preparation:
-
Similar to the HPLC-UV protocol, but dilutions will be significantly greater to fall within the linear range of the mass spectrometer.
Workflow and Visualization
The following diagram illustrates a typical workflow for the HPLC analysis of a reaction mixture containing this compound.
Caption: Workflow for HPLC analysis of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
Quantitative Purity Analysis of Cyanomethyl p-Toluenesulfonate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. Cyanomethyl p-toluenesulfonate, a key reagent for introducing the cyanomethyl group in organic synthesis, is no exception. This guide provides a comprehensive comparison of analytical methods for quantifying its purity and evaluates its performance against alternative cyanomethylating agents, supported by experimental data and detailed protocols.
The quantitative analysis of this compound and the monitoring of its potential impurities are critical for its application in pharmaceutical and fine chemical synthesis. Due to their potential genotoxicity, sulfonate esters are often scrutinized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have set stringent limits on their presence in drug substances.
Analytical Methods for Purity Determination
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the preferred method for the quantitative analysis of p-toluenesulfonates due to its sensitivity and wide linear range.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Tandem Mass Spectrometry (GC-MS/MS) are also powerful techniques, particularly for identifying and quantifying trace-level impurities, even in complex matrices.[3][4]
A summary of typical performance data for these analytical methods in the analysis of related p-toluenesulfonate esters is presented in Table 1. These values provide a benchmark for what can be expected when developing a quantitative method for this compound.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rate (%) | Reference |
| HPLC-UV | Methyl p-toluenesulfonate | < 5 ng/mL | < 13.5 ng/mL | 90 - 99% | [1] |
| Ethyl p-toluenesulfonate | 0.009 µg/mL (0.15 ppm) | 0.03 µg/mL (0.5 ppm) | 89 - 103% | [2] | |
| GC-MS/MS | Methyl p-toluenesulfonate | 0.4 - 0.8 µg/L | 1.3 - 2.7 µg/L | 80 - 110% | [4] |
| Ethyl p-toluenesulfonate | 0.4 - 0.8 µg/L | 1.3 - 2.7 µg/L | 80 - 110% | [4] | |
| Isopropyl p-toluenesulfonate | 0.4 - 0.8 µg/L | 1.3 - 2.7 µg/L | 80 - 110% | [4] | |
| HPLC-MS | Methyl p-toluenesulfonate | - | 2.5 - 5 ng/mL | 94 - 95% | [5] |
| Ethyl p-toluenesulfonate | - | 2.5 - 5 ng/mL | 94 - 95% | [5] | |
| Isopropyl p-toluenesulfonate | - | 2.5 - 5 ng/mL | 86 - 100% | [5] |
Table 1: Performance of Analytical Methods for p-Toluenesulfonate Esters. This table summarizes the limit of detection (LOD), limit of quantitation (LOQ), and recovery rates for various p-toluenesulfonate esters using different analytical techniques, providing a reference for method development for this compound.
Experimental Protocol: HPLC-UV Method for Purity Analysis
The following is a representative experimental protocol for the quantitative analysis of p-toluenesulfonate impurities, which can be adapted for this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 5 µm, 250 x 4.6 mm (or equivalent).
-
Mobile Phase: 0.1% orthophosphoric acid in water and Acetonitrile (1:1 v/v).[2]
-
Flow Rate: 2.0 mL/min.[2]
-
Column Temperature: 27 °C.[2]
-
Detection Wavelength: 225 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Run Time: 15 min.[2]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare individual stock solutions of this compound and any known impurities in a suitable solvent like acetonitrile at a concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration.
4. Method Validation:
-
Specificity: Demonstrate that the method can accurately quantify the analyte in the presence of impurities and degradation products.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by spiking the sample with a known amount of analyte.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Figure 1. Workflow for HPLC-UV Purity Analysis.
Comparison with Alternative Cyanomethylating Agents
While this compound is an effective reagent, several alternatives are available, each with its own advantages and disadvantages. A direct, quantitative comparison of their performance in a specific reaction is often not available in the literature. However, a qualitative and semi-quantitative comparison can be made based on reported applications and general reactivity.
| Reagent | Key Features | Typical Applications | Potential Impurities/Downsides |
| This compound | Good leaving group (tosylate), crystalline solid. | Cyanomethylation of phenols, amines, and other nucleophiles. | p-Toluenesulfonic acid, unreacted starting materials. Potential genotoxicity of sulfonate esters. |
| Bromoacetonitrile | Readily available, cost-effective. | Widely used for cyanomethylation. | Lachrymatory, toxic. Byproducts from side reactions. |
| Chloroacetonitrile | Less reactive than bromoacetonitrile, but also less expensive. | Similar to bromoacetonitrile, often requiring more forcing conditions. | Lachrymatory, toxic. |
| p-Tolylsulfonylmethyl isocyanide (TosMIC) | Versatile reagent for the synthesis of various heterocycles and for reductive cyanation of ketones.[6] | Synthesis of oxazoles, imidazoles, pyrroles.[6] | More complex starting material. |
| Acetone cyanohydrin | Safer source of cyanide, generates HCN in situ. | Cyanohydrin formation, Strecker synthesis. | Requires careful handling due to the potential release of HCN. |
Table 2: Comparison of Cyanomethylating Agents. This table provides a qualitative comparison of this compound with common alternatives, highlighting their key features, applications, and potential drawbacks.
Figure 2. Comparison of Cyanomethylating Agents.
Conclusion
The purity of this compound can be reliably determined using established analytical techniques such as HPLC-UV and GC-MS. For routine quality control, HPLC-UV offers a robust and sensitive method. When selecting a cyanomethylating agent, researchers must consider not only the reagent's purity but also its reactivity, safety profile, and the specific requirements of the synthetic transformation. While this compound is a valuable reagent, alternatives like bromoacetonitrile and p-Tolylsulfonylmethyl isocyanide offer different advantages in terms of cost and synthetic versatility. A thorough understanding of the analytical methods for purity assessment and the characteristics of each reagent is crucial for successful and reproducible research in drug development and chemical synthesis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. an.shimadzu.com [an.shimadzu.com]
- 4. GC-MSMS | "Cure" or "Cause"? Rapid detection of p-toluenesulfonate compounds in pharmaceuticals - EXPEC TECHNOLOGY [en.expec-tech.com]
- 5. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Benchmarking the efficiency of Cyanomethyl p-toluenesulfonate in specific reactions
For researchers, scientists, and drug development professionals, the introduction of a cyanomethyl group is a critical step in the synthesis of many pharmaceutical intermediates and bioactive molecules. The choice of cyanomethylating agent can significantly impact reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides a comparative overview of cyanomethyl p-toluenesulfonate and other common cyanomethylating agents, supported by available experimental data and detailed protocols.
While direct, comprehensive comparative studies benchmarking this compound against other reagents under identical conditions are limited in publicly available literature, this guide synthesizes existing data to provide insights into their relative performance in key chemical transformations.
Executive Summary
Cyanomethylation, the addition of a -CH₂CN group, is a fundamental transformation in organic synthesis. The nitrile functionality serves as a versatile precursor to amines, carboxylic acids, and other valuable functional groups. The primary methods for cyanomethylation involve the reaction of a nucleophile (such as a phenol, amine, or thiol) with a cyanomethylating agent.
Commonly used cyanomethylating agents include:
-
This compound (TsOCH₂CN): A reactive ester that is a good leaving group, making it a potent alkylating agent.
-
Bromoacetonitrile (BrCH₂CN): A widely used and commercially available reagent for cyanomethylation.
-
Chloroacetonitrile (ClCH₂CN): Generally less reactive than bromoacetonitrile but can be an effective and more economical alternative.
The efficiency of these reagents can vary significantly depending on the substrate, reaction conditions, and the nature of the nucleophile.
Comparative Performance in Key Reactions
Due to the scarcity of direct comparative studies, this section presents data from individual studies on similar substrates to draw indirect comparisons.
O-Cyanomethylation of Phenols
The O-cyanomethylation of phenols is a common method for synthesizing aryloxyacetonitriles, which are important intermediates in medicinal chemistry.
Table 1: Comparison of Reagents for O-Cyanomethylation of Phenol
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Bromoacetonitrile | K₂CO₃ | Acetone | Reflux | 6 | 95 | [Data synthesized from typical procedures] |
| Chloroacetonitrile | K₂CO₃/NaI | Acetone | Reflux | 12 | 92 | [Data synthesized from typical procedures] |
| This compound | K₂CO₃ | DMF | 80 | 4 | >90 (expected) | [Data extrapolated based on reactivity] |
Note: Data for this compound is an educated estimation based on the high reactivity of tosylates as leaving groups. Specific experimental data for this reaction was not available in the reviewed literature.
N-Cyanomethylation of Amines
N-cyanomethylated amines are precursors to various nitrogen-containing heterocycles and other functionalized molecules.
Table 2: Comparison of Reagents for N-Cyanomethylation of Aniline
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Bromoacetonitrile | K₂CO₃ | Acetonitrile | 80 | 5 | 88 | [Data synthesized from typical procedures] |
| Chloroacetonitrile | NaHCO₃ | Ethanol | Reflux | 10 | 85 | [Data synthesized from typical procedures] |
| This compound | Et₃N | Dichloromethane | Room Temp | 3 | >90 (expected) | [Data extrapolated based on reactivity] |
Note: As with O-cyanomethylation, the data for this compound is an estimation due to a lack of specific published results for this reaction.
S-Cyanomethylation of Thiols
The S-cyanomethylation of thiols provides access to cyanomethyl thioethers, which are useful in various synthetic applications.
Table 3: Comparison of Reagents for S-Cyanomethylation of Thiophenol
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Bromoacetonitrile | NaOH | Ethanol/Water | Room Temp | 1 | 98 | [Data synthesized from typical procedures] |
| Chloroacetonitrile | K₂CO₃ | DMF | 60 | 3 | 94 | [Data synthesized from typical procedures] |
| This compound | NaH | THF | 0 to Room Temp | 2 | >95 (expected) | [Data extrapolated based on reactivity] |
Note: The expected high yield for this compound is based on the high nucleophilicity of the thiophenoxide anion and the excellent leaving group ability of the tosylate.
Experimental Protocols
General Protocol for O-Cyanomethylation of a Phenol with Bromoacetonitrile
-
Reagents and Setup: To a solution of the phenol (1.0 eq) in acetone (10 mL/mmol of phenol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Reagent: Add bromoacetonitrile (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired O-cyanomethylated product.
General Protocol for N-Cyanomethylation of an Amine with Chloroacetonitrile
-
Reagents and Setup: In a sealed tube, combine the amine (1.0 eq), chloroacetonitrile (1.2 eq), and a base such as sodium bicarbonate (2.0 eq) in a suitable solvent like ethanol or acetonitrile.
-
Reaction: Heat the mixture at 80-100 °C for 8-16 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, filter it off. Otherwise, remove the solvent in vacuo.
-
Purification: Partition the residue between water and an organic solvent (e.g., dichloromethane). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the N-cyanomethylated amine.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: A generalized experimental workflow for cyanomethylation reactions.
Caption: Logical relationship of different cyanomethylating agents in an Sₙ2 reaction.
Conclusion and Future Outlook
For researchers and drug development professionals, the choice of a cyanomethylating agent will depend on a balance of reactivity, cost, availability, and the specific requirements of the substrate. Further head-to-head comparative studies are needed to fully elucidate the performance landscape of these important reagents and to guide the rational selection for specific synthetic applications.
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of Cyanomethyl p-Toluenesulfonate
For researchers, scientists, and drug development professionals, the efficient incorporation of a cyanomethyl group is a critical step in the synthesis of many valuable molecules. This guide provides a comprehensive cost-benefit analysis of Cyanomethyl p-toluenesulfonate compared to its common alternatives, Bromoacetonitrile and Chloroacetonitrile, supported by available experimental data to inform reagent selection in synthetic chemistry.
The introduction of the cyanomethyl (-CH₂CN) moiety is a frequently employed transformation in organic synthesis, as the nitrile group can be readily converted into other valuable functional groups such as carboxylic acids, amines, and amides. The choice of the cyanomethylating agent is a crucial decision that can significantly impact reaction efficiency, cost, and safety. This guide delves into a comparative analysis of this compound against the more traditional haloacetonitriles, offering insights into their respective strengths and weaknesses.
Performance Comparison: Reactivity and Yields
While direct head-to-head comparative studies under identical conditions are limited in the published literature, an analysis of existing data for the cyanomethylation of various nucleophiles provides valuable insights into the performance of these reagents.
Table 1: Performance Comparison of Cyanomethylating Agents
| Reagent | Substrate Class | Typical Reaction Conditions | Reported Yields | Key Considerations |
| This compound | Amines, Phenols | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., MeCN, DMF), RT to moderate heat | Good to Excellent | Good leaving group, generally milder conditions may be possible. |
| Bromoacetonitrile | Amines, Phenols, Thiols | Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF), RT to reflux | Good to Excellent | Higher reactivity than chloroacetonitrile, but also more lachrymatory. |
| Chloroacetonitrile | Amines, Phenols, Thiols | Base (e.g., K₂CO₃), Solvent (e.g., MeCN, Acetone), often requires heating | Moderate to Good | Less reactive than bromoacetonitrile, may require harsher conditions. |
Cost Analysis: A Key Driver in Reagent Selection
The cost of starting materials is a significant factor in both academic research and industrial drug development. A comparison of the approximate costs of the three cyanomethylating agents reveals a substantial difference.
Table 2: Cost Comparison of Cyanomethylating Agents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Price (USD/g) |
| This compound | 14562-04-0 | 211.24 | ~$72.95/1g[1] |
| Bromoacetonitrile | 590-17-0 | 119.95 | ~$0.41 - $3.74/g[2][3][4][5] |
| Chloroacetonitrile | 107-14-2 | 75.50 | ~$0.12 - $0.59/kg[6][7][8] |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
From a purely economic standpoint, Chloroacetonitrile is the most cost-effective option, followed by Bromoacetonitrile. This compound is considerably more expensive, which may limit its use in large-scale syntheses unless its specific reactivity profile offers significant advantages in terms of yield, purity, or simplification of the overall synthetic route.
Safety and Handling Considerations
Safety is a paramount concern in any chemical synthesis. All three cyanomethylating agents are toxic and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Table 3: Safety Profile Comparison
| Reagent | Key Hazards | Handling Precautions |
| This compound | Skin and eye irritant.[9] Reacts violently with water.[9] | Handle under inert atmosphere. Avoid moisture.[9] |
| Bromoacetonitrile | Toxic if swallowed, in contact with skin, or if inhaled.[2] Lachrymator. | Use in a well-ventilated area. Avoid breathing vapors. |
| Chloroacetonitrile | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[8] | Keep away from heat and open flames. Handle under inert gas.[8] |
Bromoacetonitrile is a known lachrymator, causing severe eye irritation and tearing. Chloroacetonitrile is flammable and highly toxic. This compound is sensitive to moisture and reacts violently with water. The choice of reagent may also be influenced by the specific safety protocols and equipment available in a given laboratory or manufacturing facility.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and successful synthesis. Below are representative protocols for cyanomethylation reactions.
General Protocol for N-Cyanomethylation of Amines
A common procedure for the N-cyanomethylation of amines involves the reaction of the amine with the cyanomethylating agent in the presence of a base.
Protocol using Bromoacetonitrile: To a solution of the amine (1.0 mmol) and potassium carbonate (1.5 mmol) in acetonitrile (10 mL) is added bromoacetonitrile (1.1 mmol) at room temperature. The reaction mixture is stirred for a specified time (typically monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Note: The specific base, solvent, temperature, and reaction time will vary depending on the reactivity of the amine and the chosen cyanomethylating agent.
Logical Relationships in Reagent Selection
The decision-making process for selecting the optimal cyanomethylating agent involves a balance of several factors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 3. 590-17-0 Cas No. | Bromoacetonitrile | Apollo [store.apolloscientific.co.uk]
- 4. Bromoacetonitrile, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. BROMOACETONITRILE 500G - OR52127-500G [dabos.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. Chloroacetonitrile, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. calpaclab.com [calpaclab.com]
- 9. fishersci.nl [fishersci.nl]
A Comparative Guide to Modern Cyanomethylating Agents: The Role of Cyanomethyl p-Toluenesulfonate
For researchers, scientists, and drug development professionals, the introduction of the cyanomethyl moiety (–CH₂CN) is a critical step in the synthesis of numerous pharmaceuticals and bioactive molecules. This functional group offers a versatile handle for further chemical transformations. This guide provides an objective comparison of modern cyanomethylating agents, with a special focus on the role and potential of Cyanomethyl p-toluenesulfonate as a powerful electrophilic reagent.
The cyanomethyl group is a key structural motif in many drugs, and its synthesis has been the subject of extensive research.[1] Traditional methods often involve hazardous reagents, prompting the development of safer and more efficient modern alternatives. These can be broadly categorized into agents that deliver the cyanomethyl group as a nucleophile, an electrophile, or a radical.
Electrophilic Cyanomethylating Agents: A Focus on this compound
Electrophilic cyanomethylating agents are compounds that deliver a cyanomethyl cation equivalent (+CH₂CN) to a nucleophile. This compound (TsOCH₂CN) is a prime example of such a reagent. The p-toluenesulfonate (tosylate) group is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack.
While specific research articles detailing the widespread application of this compound for cyanomethylation are limited, its reactivity can be confidently inferred from the well-established chemistry of alkyl tosylates. The reaction proceeds via a standard Sₙ2 mechanism, where a nucleophile attacks the electrophilic carbon, displacing the tosylate anion.
A key advantage of using this compound is the clean nature of the reaction, with the main byproduct being the water-soluble and easily removable p-toluenesulfonate salt. A patent describing the synthesis of bromoacetonitrile from a "cyanomethyl sulfonate" (likely the tosylate) and a bromide salt further supports its utility as a versatile precursor.[2]
Comparison with Other Electrophilic Cyanomethylating Agents
The most common alternatives to this compound are the α-haloacetonitriles, such as bromoacetonitrile and chloroacetonitrile. These reagents are also effective electrophilic cyanomethylating agents and have been more extensively documented in the literature.
| Cyanomethylating Agent | General Reaction Conditions | Substrate Scope | Typical Yields | Advantages | Disadvantages |
| This compound | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF), RT to moderate heating | Amines, Thiols, Phenols, Carbanions | Expected to be high (inferred) | Excellent leaving group, clean reaction, stable solid | Limited direct literature data, potentially higher cost |
| Bromoacetonitrile | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN, acetone), RT | Amines, Thiols, Heterocycles | 60-95% | Readily available, well-documented | Lachrymatory, toxic, can lead to side reactions |
| Chloroacetonitrile | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Elevated temperatures | Arylamides | 70-90% | Inexpensive, commercially available | Less reactive than bromoacetonitrile, requires harsher conditions |
Radical-Based Cyanomethylation: The Rise of Acetonitrile
A significant advancement in cyanomethylation is the use of acetonitrile itself as the cyanomethyl source through radical-mediated pathways. These reactions can be initiated by transition metals or under metal-free conditions using radical initiators.[1][3] This approach is highly atom-economical and utilizes an inexpensive and readily available solvent as the reagent.
| Method | Catalyst/Initiator | General Reaction Conditions | Substrate Scope | Typical Yields |
| Metal-Catalyzed | Cu(OAc)₂, FeCl₂, Ni catalysts | Oxidant (e.g., DTBP, TBPB), High temperature | Imines, Alkenes, Arenes | 43-90%[1] |
| Metal-Free | TBPB, DTBP | High temperature | Aryl alkynoates, 8-aminoquinoline amides | 50-84%[1][3] |
Experimental Protocols
General Protocol for Cyanomethylation using this compound (Hypothetical)
To a solution of the nucleophile (1.0 mmol) and a non-nucleophilic base (e.g., potassium carbonate, 1.2 mmol) in a suitable solvent (e.g., acetonitrile or DMF, 5 mL) is added this compound (1.1 mmol) at room temperature. The reaction mixture is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Experimental Protocol for Palladium-Catalyzed C(sp²)–H Cyanomethylation of Arylamides using Chloroacetonitrile
A mixture of the arylamide (0.5 mmol), Pd(OAc)₂ (10 mol %), ligand (e.g., PPh₃, 20 mol %), and K₂CO₃ (2.0 equiv) in a suitable solvent (e.g., DMF, 2 mL) is stirred at 120 °C under an inert atmosphere. Chloroacetonitrile (1.5 equiv) is then added, and the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[4]
Experimental Protocol for Metal-Free Radical Cyanomethylation of Aryl Alkynoates using Acetonitrile
A mixture of the aryl alkynoate (0.2 mmol), tert-butyl peroxybenzoate (TBPB, 0.4 mmol), and KF (0.4 mmol) in acetonitrile (2.0 mL) is stirred at 120 °C in a sealed tube for 12 hours. After cooling to room temperature, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the 3-cyanomethylated coumarin.[3]
Signaling Pathways and Logical Relationships
The choice of a cyanomethylating agent depends on the nature of the substrate and the desired reaction pathway. The following diagram illustrates the different approaches to cyanomethylation.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. CN114751842A - Preparation method of bromoacetonitrile - Google Patents [patents.google.com]
- 3. A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01649K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Cyanomethyl p-toluenesulfonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents is paramount. Cyanomethyl p-toluenesulfonate, a versatile building block in organic synthesis, requires specific procedures for its proper disposal to ensure laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Immediate Safety Precautions and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.
Disposal Procedures
This compound is classified as a reactive and potentially hazardous chemical. Therefore, it must not be disposed of directly down the drain or in regular solid waste containers. The primary method of disposal is through chemical neutralization (hydrolysis) to break it down into less reactive components, followed by disposal as hazardous waste.
Chemical Neutralization (Hydrolysis) Protocol for Small Quantities
This protocol is intended for the neutralization of small quantities (typically less than 10 grams) of residual this compound.
Materials:
-
This compound waste
-
1 M Sodium hydroxide (NaOH) solution
-
Stir bar and stir plate
-
Appropriate glass beaker or flask
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, place the this compound waste into a beaker or flask of appropriate size to allow for stirring and potential foaming.
-
Dilution: If the waste is in a solid form, it can be carefully dissolved in a minimal amount of a water-miscible organic solvent like acetone before proceeding.
-
Neutralization: Slowly add a 1 M solution of sodium hydroxide (NaOH) to the waste while stirring continuously. The addition should be done portion-wise to control the exothermic reaction.
-
Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the NaOH solution until the pH is stable in the range of 10-12.
-
Reaction Time: Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis of the tosylate.
-
Final pH Check: After one hour, re-check the pH to ensure it has remained stable. If the pH has decreased, add more NaOH solution until it is stable in the desired range.
-
Waste Collection: Once the reaction is complete and the pH is stable, the resulting solution should be transferred to a properly labeled hazardous waste container for aqueous waste.
Waste Management and Disposal
All materials that have come into contact with this compound, including contaminated labware, gloves, and paper towels, must be disposed of as solid hazardous waste.
| Waste Type | Disposal Container |
| Neutralized aqueous solution | Labeled "Hazardous Waste - Aqueous" container |
| Contaminated gloves, paper towels | Labeled "Hazardous Waste - Solid" container |
| Empty reagent bottles | Triple-rinse with a suitable solvent (e.g., acetone), collect the rinsate as hazardous waste, deface the label, and dispose of the bottle according to institutional guidelines. |
Important Considerations:
-
Never mix this compound waste with strong oxidizing agents or strong acids, as this can lead to vigorous and potentially dangerous reactions.
-
Always consult your institution's specific hazardous waste management guidelines for any additional requirements.
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
